(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
(2S)-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGBSXTJWOEJD-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453323 | |
| Record name | (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122151-38-6 | |
| Record name | (2S)-2-Hydroxy-1-(1-pyrrolidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122151-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-hydroxy-1-(1-pyrrolidinyl)-1-propanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one basic properties
An in-depth analysis of public domain data reveals a significant scarcity of detailed experimental research and validated physicochemical properties for (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one . The compound is not widely cataloged, and most available information pertains to its corresponding alcohol, (S)-2-(pyrrolidin-1-yl)propan-1-ol, which serves as a logical precursor.
This guide provides a summary of the available computed data for analogous compounds, a proposed synthesis protocol based on the oxidation of its precursor alcohol, and an overview of the potential biological significance of the broader pyrrolidine amide chemical class.
Physicochemical Properties
No experimental quantitative data for this compound is available in peer-reviewed literature. The following table presents computed data for structurally similar compounds to provide an estimation of its properties.
| Property | Value (Analog Compound) | Compound | Source |
| Molecular Formula | C₇H₁₃NO₂ | (R)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one | [1] |
| Molecular Weight | 143.18 g/mol | (R)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one | [1] |
| XLogP3 | -0.4 | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |
| Hydrogen Bond Donor Count | 1 | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |
| Hydrogen Bond Acceptor Count | 2 | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |
| Rotatable Bond Count | 2 | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |
| Polar Surface Area | 40.5 Ų | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | [2] |
Note: The data presented are for analogous compounds and should be used as estimations only.
Experimental Protocols
A validated experimental protocol for the synthesis of this compound is not available in the cited literature. However, a plausible and logical synthetic route involves a two-step process:
-
Synthesis of the precursor, (S)-2-(pyrrolidin-1-yl)propan-1-ol.
-
Oxidation of the secondary alcohol to the target ketone.
Proposed Protocol: Synthesis of this compound
Step 1: Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol
This protocol is adapted from established methods for the N-alkylation of (S)-alaninol.
-
Materials: (S)-Alaninol, 1,4-Dibromobutane, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
In a round-bottom flask, dissolve (S)-alaninol in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution, which acts as a base.
-
Add 1,4-dibromobutane dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude (S)-2-(pyrrolidin-1-yl)propan-1-ol by flash column chromatography.
-
Step 2: Oxidation to this compound
This proposed step is based on standard oxidation procedures for secondary alcohols, such as the use of Dess-Martin periodinane, which is noted for oxidizing (S)-prolinol, a similar compound.[3]
-
Materials: Purified (S)-2-(pyrrolidin-1-yl)propan-1-ol, Dess-Martin Periodinane (DMP), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the purified (S)-2-(pyrrolidin-1-yl)propan-1-ol in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add Dess-Martin periodinane portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude target compound, this compound.
-
Further purification can be achieved via column chromatography.
-
Visualization of Methodologies
The logical workflow for the proposed synthesis is outlined below.
References
- 1. (2R)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one - CAS:151670-13-2 - 阿镁生物 [amaybio.com]
- 2. 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | C6H11NO2 | CID 6480485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
Technical Guide: (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one (CAS: 122151-38-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one is a chiral organic compound featuring a pyrrolidine ring and a hydroxypropyl group. Its primary significance in the pharmaceutical industry is as a known process-related impurity and potential degradant of the broad-spectrum antifungal agent, Posaconazole.[1][2][3] The presence of such impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available chemical data, proposed synthesis, analytical methodologies, and potential biological relevance of this compound.
Chemical and Physical Properties
Limited experimental data for this compound is publicly available. The following table summarizes known identifiers and predicted physical properties.
| Property | Value | Source |
| CAS Number | 122151-38-6 | [2] |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| IUPAC Name | (2S)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one | |
| Synonyms | (2S)-1-Oxo-1-(1-pyrrolidinyl)-2-propanol, 1-[(2S)-2-hydroxy-1-oxopropyl]-Pyrrolidine, Posaconazole Impurity 115 | [2] |
| Boiling Point | 95-97 °C (at 1 Torr) (Predicted) | [2] |
| Density | 1.141±0.06 g/cm³ (Predicted) | [2] |
| pKa | 13.65±0.20 (Predicted) | [2] |
| Appearance | Colorless to light yellow liquid (Predicted) | [2] |
Synthesis and Formation
A specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature. However, its structure suggests a plausible synthetic route originating from (S)-lactic acid and pyrrolidine. Furthermore, as a Posaconazole impurity, it may arise as a byproduct during the multi-step synthesis of the API.[2]
Proposed Synthetic Pathway
A likely laboratory-scale synthesis would involve the amidation of an activated form of (S)-lactic acid with pyrrolidine.
Formation as a Pharmaceutical Impurity
The synthesis of Posaconazole is a complex, multi-step process.[4] Impurities such as this compound can potentially form from the degradation of starting materials, intermediates, or side reactions under specific conditions. The exact stage of its formation in the Posaconazole synthesis is not publicly detailed but is crucial for process optimization and control.
Experimental Protocols
Proposed Synthesis Protocol
This protocol is a general procedure based on standard organic chemistry principles for amide bond formation.
-
Activation of (S)-Lactic Acid: To a solution of (S)-lactic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) cooled to 0 °C, add a suitable activating agent (e.g., 1.1 equivalents of thionyl chloride or a carbodiimide coupling reagent like DCC with HOBt). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Amidation: Cool the mixture back to 0 °C and add pyrrolidine (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Analytical Methodology: Impurity Profiling
The detection and quantification of this compound in Posaconazole API would typically involve high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a mass spectrometer (MS).
Instrumentation:
-
UHPLC system with a diode array detector (DAD) or UV detector.
-
Mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (General Example):
-
Column: A reverse-phase C18 column (e.g., YMC-Triart C18).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection: UV at a suitable wavelength (e.g., 260 nm for Posaconazole) and/or MS detection.[5]
Mass Spectrometry Parameters (ESI+):
-
Ionization Mode: Positive.
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Expected Ion: [M+H]⁺ at m/z 144.09.
Biological and Toxicological Significance
As a pharmaceutical impurity, the primary concern for this compound is its potential biological activity and toxicity. Regulatory guidelines require the identification and characterization of impurities present at levels of 0.10% or higher.[6]
While no specific toxicological data for this compound has been found, studies on other Posaconazole impurities have indicated potential risks, such as allergic reactions.[7] The pyrrolidinone chemical class, to which this compound is related, is known to exhibit a wide range of biological activities.[5] Therefore, it is essential to control the levels of this compound in Posaconazole and to have a well-characterized reference standard for toxicological evaluation if necessary. Posaconazole itself has been associated with hepatotoxicity in some patients.[8]
Conclusion
This compound is a significant compound in the context of pharmaceutical quality control, specifically as an impurity in the antifungal drug Posaconazole. While detailed experimental data is scarce, this guide provides a framework for its synthesis, analysis, and understanding of its relevance in drug development. Further research is needed to fully characterize its physical, chemical, and toxicological properties to ensure the continued safety and efficacy of Posaconazole-containing medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. veeprho.com [veeprho.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. lume.ufrgs.br [lume.ufrgs.br]
- 6. longdom.org [longdom.org]
- 7. CN108794457A - Posaconazole impurity and preparation method thereof - Google Patents [patents.google.com]
- 8. Posaconazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Chemical Properties
(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one possesses a stereocenter at the C2 position of the propanone chain, leading to its (S)-enantiomer. The molecule integrates a five-membered saturated heterocyclic pyrrolidine ring, an amide linkage, and a ketone with a hydroxyl group on the alpha carbon.
Physicochemical Properties
Quantitative experimental data for the target molecule is not available. The following table summarizes computed properties for the closely related, achiral molecule, 2-hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, which can serve as an approximation.[1]
| Property | Value (for 2-hydroxy-1-(pyrrolidin-1-yl)ethan-1-one) | Data Source |
| Molecular Formula | C7H13NO2 | Calculated |
| Molecular Weight | 143.18 g/mol | Calculated |
| IUPAC Name | This compound | --- |
| XLogP3 | -0.4 | Computed[1] |
| Hydrogen Bond Donor Count | 1 | Computed[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed[1] |
| Rotatable Bond Count | 2 | Computed[1] |
Proposed Synthesis
A plausible and efficient two-step synthesis for this compound is proposed, starting from commercially available (S)-lactic acid and pyrrolidine.
Experimental Protocols
This procedure is based on the direct amidation of carboxylic acids.
-
Materials: (S)-Lactic acid, Pyrrolidine, Titanium(IV) chloride (TiCl4), Pyridine, Diethyl ether, Anhydrous sodium sulfate.
-
Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve (S)-lactic acid (1.0 eq) in anhydrous pyridine at room temperature.
-
Cool the solution to 0 °C and add TiCl4 (1.1 eq) dropwise.[2][3][4]
-
Add pyrrolidine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 85 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide.
-
Alternative Catalyst-Free Protocol: A solvent-free approach involves heating a mixture of (S)-lactic acid (1.0 eq) and pyrrolidine (1.2 eq) at a temperature sufficient to drive off water, typically 120-180 °C, often under a Dean-Stark apparatus.[5]
This protocol is based on the oxidation of secondary alcohols to ketones.
-
Materials: (S)-2-Hydroxy-N,N-(tetramethylene)propanamide, 2-Iodoxybenzoic acid (IBX), Dimethyl sulfoxide (DMSO), Ethyl acetate.
-
Protocol:
-
Suspend (S)-2-Hydroxy-N,N-(tetramethylene)propanamide (1.0 eq) in DMSO in a round-bottom flask.
-
Add IBX (1.5 eq) to the suspension at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Predicted Spectroscopic Data
While experimental spectra are unavailable, the following table outlines the expected characteristic signals based on the molecule's structure and data from analogous compounds.
| Spectroscopy | Predicted Chemical Shifts / Frequencies | Assignment |
| 1H NMR | ~ 4.5-5.0 ppm (q, 1H) | CH-OH |
| ~ 3.4-3.6 ppm (m, 4H) | N-CH2 (pyrrolidine) | |
| ~ 1.8-2.0 ppm (m, 4H) | CH2-CH2 (pyrrolidine) | |
| ~ 1.3-1.5 ppm (d, 3H) | CH3 | |
| 13C NMR | ~ 200-210 ppm | C=O |
| ~ 70-80 ppm | CH-OH | |
| ~ 45-50 ppm | N-CH2 (pyrrolidine) | |
| ~ 23-27 ppm | CH2-CH2 (pyrrolidine) | |
| ~ 20-25 ppm | CH3 | |
| IR Spectroscopy | 3400-3200 cm-1 (broad) | O-H stretch |
| ~ 1710 cm-1 (strong) | C=O stretch (ketone) | |
| ~ 1640 cm-1 (strong) | C=O stretch (amide) |
Potential Biological Significance
Specific biological activity for this compound has not been reported. However, the constituent chemical motifs suggest potential for biological relevance.
-
Pyrrolidine Scaffold: The pyrrolidine ring is a common feature in many natural products and pharmaceuticals, contributing to a wide range of biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[6][7] Its saturated, non-planar structure allows for three-dimensional diversity, which is advantageous for binding to biological targets.[6]
-
Chiral α-Hydroxy Ketones: This functional group is a key structural element in numerous biologically active compounds.[8][9][10] They are found in antidepressants, inhibitors of amyloid-β protein production (relevant to Alzheimer's disease), and various antitumor antibiotics.[9] The chirality of the hydroxyl group is often crucial for stereospecific interactions with enzymes and receptors.[8]
Given the combination of these two pharmacologically important moieties, this compound represents a novel scaffold that could be explored for various therapeutic applications. Further research into its synthesis and biological evaluation is warranted to determine its potential as a lead compound in drug discovery.
Conclusion
This technical guide provides a detailed theoretical framework for the molecular structure, properties, and synthesis of this compound. While lacking direct experimental validation in the current literature, the proposed synthetic route is based on well-established and reliable chemical transformations. The analysis of its structural components suggests that this molecule may possess interesting biological properties, making it a worthy candidate for further investigation by researchers in medicinal chemistry and drug development. The information presented herein serves as a valuable starting point for such endeavors.
References
- 1. 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | C6H11NO2 | CID 6480485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 7. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 8. Chiral Aliphatic Hydroxy Compounds in Nature: a Review of Biological Functions and Practical Applications | Protein Engineering Group [loschmidt.chemi.muni.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the chiral compound (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one. Due to a lack of publicly available, experimentally derived spectral data for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein serves as a valuable reference for compound identification, characterization, and quality control in a research and development setting.
The subject compound, with the chemical formula C₇H₁₃NO₂ and a molecular weight of 143.19, possesses a stereocenter, a hydroxyl group, and a pyrrolidine amide moiety. These structural features give rise to a distinct spectroscopic signature.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~4.2 - 4.4 | m | 1H | CH-OH |
| ~3.4 - 3.6 | t | 2H | N-CH₂ (pyrrolidine, α to C=O) |
| ~3.2 - 3.4 | t | 2H | N-CH₂ (pyrrolidine, α to C=O) |
| ~2.5 (variable) | br s | 1H | OH |
| ~1.8 - 2.0 | m | 4H | -CH₂-CH₂- (pyrrolidine) |
| ~1.2 - 1.3 | d | 3H | CH₃ |
Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | C=O (Amide) |
| ~65 - 70 | CH-OH |
| ~45 - 50 | N-CH₂ (pyrrolidine) |
| ~25 - 30 | -CH₂-CH₂- (pyrrolidine) |
| ~20 - 25 | CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the principal functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H | Stretching |
| ~2850 - 3000 | C-H | Stretching |
| ~1640 (strong) | C=O (Amide) | Stretching |
| ~1450 | C-H | Bending |
| ~1100 | C-O | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 143 | [M]⁺, Molecular ion |
| 125 | [M - H₂O]⁺ |
| 99 | [M - CH₃CHO]⁺ |
| 70 | Pyrrolidine fragment |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Detailed experimental protocols for acquiring spectral data for this compound are not available. However, standard methodologies for small organic molecules would be employed.
NMR Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-20 mg of the compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum should be acquired and subtracted.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. This can be done via direct infusion or through a coupled chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.
Visualizations
The logical workflow for the characterization of this compound is outlined below.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
The process of spectral analysis follows a defined pathway from sample preparation to data interpretation.
Caption: General Pathway for Spectroscopic Data Analysis.
An In-depth Technical Guide on the Solubility and Stability of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one is a chiral molecule of interest in medicinal chemistry and drug development. Understanding its solubility and stability is paramount for its effective use in research and formulation. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, based on the characteristics of its constituent functional groups. Furthermore, it offers detailed experimental protocols for determining its aqueous solubility and chemical stability, adhering to industry-standard methodologies.
Introduction
The pyrrolidine ring is a common scaffold in many biologically active compounds, often enhancing aqueous solubility and other desirable physicochemical properties.[1] The presence of a hydroxyl group and an amide linkage in this compound further influences its polarity and potential for hydrogen bonding, which are key determinants of its solubility and interaction with biological systems. This guide will explore these aspects in detail and provide actionable protocols for empirical determination of the compound's properties.
Predicted Physicochemical Properties and their Implications
Table 1: Predicted Physicochemical Properties of this compound and the Influence of its Functional Groups
| Property | Predicted Characteristic | Influence of Functional Groups | Implication for Drug Development |
| Aqueous Solubility | Likely to be moderate to high. | The pyrrolidine nitrogen can act as a hydrogen bond acceptor, and the hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing interaction with water. The amide group also contributes to polarity.[1][2] | Favorable for formulation of aqueous-based dosage forms. May not require complex solubilization techniques. |
| LogP | Expected to be low. | The polar nature of the hydroxyl and amide groups, along with the pyrrolidine ring, suggests a preference for hydrophilic environments. | Good starting point for oral bioavailability, as moderate lipophilicity is often required for membrane permeation. |
| Stability | The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions. The chiral center could be prone to racemization under harsh conditions. | Amides are generally stable, but hydrolysis can be a degradation pathway.[3] | Requires careful consideration of pH and temperature in formulation and storage. |
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility value, which is crucial for later-stage development.[4]
Kinetic Solubility Assay
This method assesses the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer. Precipitation is measured over a short period.[5][6][7]
3.1.1. Methodology
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C).
-
Detection of Precipitation: Quantify the amount of precipitate using nephelometry (light scattering) or by analyzing the supernatant concentration via UV-Vis spectroscopy or LC-MS after filtration or centrifugation.[5][6]
Workflow for Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility assay.
Thermodynamic Solubility Assay
This method measures the equilibrium solubility of a compound in a specific solvent, where the solid form of the compound is in equilibrium with the dissolved form.[8][9]
3.2.1. Methodology
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake or stir the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[10]
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for the thermodynamic solubility assay.
Experimental Protocols for Stability Assessment
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) provides guidelines for these studies.[11][12][13]
Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in developing stability-indicating analytical methods and understanding the degradation pathways.
4.1.1. Methodology
-
Stress Conditions: Expose solutions of this compound to various stress conditions:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic: Expose the solid compound and solutions to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Characterize significant degradation products using mass spectrometry (MS).
ICH Stability Studies
Long-term and accelerated stability studies are performed to determine the shelf-life of the drug substance.[14][15]
4.2.1. Methodology
-
Sample Storage: Store samples of this compound in controlled environment chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Parameters to be Tested:
-
Appearance
-
Assay
-
Degradation products
-
Chiral purity
-
Logical Flow for ICH Stability Testing
Caption: Logical flow for ICH-compliant stability testing.
Conclusion
While specific experimental data for this compound is not currently available, a thorough understanding of its structural components allows for informed predictions regarding its solubility and stability. The pyrrolidine moiety and hydroxyl group are expected to confer good aqueous solubility. The amide bond represents a potential site for hydrolytic degradation, which must be evaluated. The detailed experimental protocols provided in this guide offer a robust framework for researchers to empirically determine these critical parameters, thereby facilitating the progression of this compound through the drug discovery and development pipeline.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. Khan Academy [khanacademy.org]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. evotec.com [evotec.com]
- 11. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one material safety data sheet (MSDS)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, a key intermediate in pharmaceutical synthesis. The information is intended to guide researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.
Chemical Identification and Physical Properties
This compound is a chiral building block recognized for its role in the synthesis of various active pharmaceutical ingredients. Below is a summary of its key identifiers and physical characteristics.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 122151-38-6 |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 95-97 °C at 1 Torr |
| Density | 1.141 g/cm³ (Predicted) |
| Flash Point | 124.651 °C |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Hazard Identification and GHS Classification
Based on available data, this compound is classified as an irritant. Below are the GHS hazard and precautionary statements.
| GHS Classification | |
| Pictogram | |
| GHS07 - Exclamation Mark | |
| Signal Word | Warning |
| Hazard Statements | H315 - Causes skin irritation.[1] H319 - Causes serious eye irritation.[1] |
| Precautionary Statements | P264 - Wash skin thoroughly after handling. P280 - Wear protective gloves/protective clothing/eye protection/face protection. P302+P352 - IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313 - If skin irritation occurs: Get medical advice/attention.[1] P337+P313 - If eye irritation persists: Get medical advice/attention.[1] P362+P364 - Take off contaminated clothing and wash it before reuse.[1] |
First-Aid Measures
In case of exposure, the following first-aid measures should be taken. It is crucial to have access to a safety shower and eyewash station when handling this compound.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling, Storage, and Personal Protective Equipment
Safe handling and storage are paramount to minimizing risk. The following protocols are recommended.
Handling and Storage Workflow
Caption: A workflow diagram illustrating the key steps for safe handling, storage, and disposal.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Reactivity and Stability
Detailed reactivity data for this compound is limited. However, based on its chemical structure, the following general reactivity profile can be anticipated.
| Reactivity Information | |
| Chemical Stability | Stable under recommended storage conditions. |
| Conditions to Avoid | Heat, flames, sparks, and direct sunlight. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, and nitrogen oxides may be formed during combustion. |
Logical Relationship of Hazards and Protective Measures
Caption: A diagram showing the relationship between identified hazards, the corresponding protective equipment, and first-aid responses.
Experimental Protocols
Currently, specific experimental protocols for the safety and toxicological assessment of this compound are not publicly available. Standard OECD guidelines for testing chemicals would be the recommended starting point for any in-house safety evaluation. These would include, but are not limited to:
-
Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425.
-
Acute Dermal Toxicity: OECD Test Guideline 402.
-
Acute Inhalation Toxicity: OECD Test Guideline 403.
-
Skin Irritation/Corrosion: OECD Test Guideline 404.
-
Eye Irritation/Corrosion: OECD Test Guideline 405.
Researchers should consult these guidelines and adapt them for the specific properties of the compound under the supervision of a qualified safety professional.
Toxicological and Ecological Information
As of the date of this document, there is no specific toxicological or ecological data available for this compound in the public domain. Due to the lack of data, this compound should not be released into the environment. All waste material should be handled as hazardous and disposed of through a licensed waste disposal company. The potential for bioaccumulation and long-term ecological effects is unknown.
Disclaimer: This document is intended as a guide and is based on the best available information at the time of writing. It is the responsibility of the user to conduct their own risk assessment and to ensure that all activities are carried out in a safe manner. Always consult the most up-to-date safety information from the supplier and adhere to all applicable local, state, and federal regulations.
References
(2S)-1-oxo-1-(1-pyrrolidinyl)-2-propanol synthesis precursors.
An In-depth Technical Guide to the Synthesis Precursors of (2S)-1-oxo-1-(1-pyrrolidinyl)-2-propanol
Introduction
(2S)-1-oxo-1-(1-pyrrolidinyl)-2-propanol is a chiral organic compound featuring a pyrrolidine ring linked to a propanol backbone, with a ketone at position 1 and a hydroxyl group at position 2. Its chemical formula is C₇H₁₃NO₂ and it has an average mass of 143.186 g/mol .[1] This molecule, and others in the chiral pyrrolidine class, are significant building blocks in medicinal chemistry and drug development.[2][3] The defined stereochemistry at the C2 position is often crucial for imparting pharmacological activity and selectivity in more complex active pharmaceutical ingredients (APIs).[2][3] Consequently, stereoselective synthesis methods are of paramount importance.
This guide provides a detailed overview of the primary synthetic precursors and methodologies for obtaining (2S)-1-oxo-1-(1-pyrrolidinyl)-2-propanol, targeting researchers and professionals in drug development.
Core Synthetic Strategies and Precursors
The synthesis of (2S)-1-oxo-1-(1-pyrrolidinyl)-2-propanol can be approached through several strategic pathways, primarily differing in the selection of the initial chiral precursor. The two main strategies involve either constructing the pyrrolidine ring onto a chiral backbone or coupling pyrrolidine with a chiral acid derivative.
-
Strategy 1: Ring Formation from a Chiral Acyclic Precursor. This approach begins with a readily available, enantiomerically pure acyclic molecule containing the required propanol stereocenter. (S)-Alanine is an ideal and cost-effective starting material for this purpose.[3]
-
Strategy 2: Amide Coupling with a Chiral Acid. This strategy involves the formation of an amide bond between pyrrolidine and a chiral 2-hydroxypropanoic acid derivative. This method leverages a different set of readily available chiral precursors.
Strategy 1: Synthesis from (S)-Alanine
This pathway is a robust, two-step process that first establishes the chiral amino alcohol intermediate, which is then cyclized to form the pyrrolidine ring. A final oxidation step would be required to yield the target ketone.
Logical Workflow
The synthesis begins with the reduction of the carboxylic acid group of (S)-alanine to a primary alcohol, yielding (S)-alaninol. The subsequent step is a dialkylation of the primary amine with 1,4-dibromobutane to construct the pyrrolidine ring, resulting in the intermediate (S)-2-(pyrrolidin-1-yl)propan-1-ol.
Caption: Workflow for the synthesis of the target molecule from (S)-Alanine.
Experimental Protocol
Step 1: Synthesis of (S)-Alaninol from (S)-Alanine [3]
-
Setup: Charge a 100 L glass-lined reactor with (S)-alanine (1.0 kg, 11.22 mol) and anhydrous tetrahydrofuran (THF) (20 L) under a nitrogen atmosphere.
-
Reduction: Cool the suspension to 0-5°C. Slowly add sodium borohydride (NaBH₄) (0.85 kg, 22.44 mol) portion-wise, maintaining the temperature below 10°C.
-
Iodine Addition: Prepare a solution of iodine (I₂) (2.85 kg, 11.22 mol) in anhydrous THF (10 L). Add this solution dropwise to the reactor over 4-5 hours, keeping the internal temperature between 0-5°C.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the mixture to 0-5°C and slowly quench the reaction by adding methanol (5 L), followed by a 2M aqueous HCl solution until the pH is acidic (pH 1-2).
-
Work-up: Stir the mixture for 1 hour, then adjust the pH to basic (pH 12-13) with a 2M aqueous NaOH solution. Extract the aqueous layer with ethyl acetate (3 x 5 L).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude (S)-alaninol.
Step 2: Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol [2][3]
-
Setup: In a suitable reactor or round-bottom flask, charge the crude (S)-alaninol from the previous step, potassium carbonate (K₂CO₃), and acetonitrile.[3]
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) with vigorous stirring.[3]
-
Alkylation: Slowly add 1,4-dibromobutane to the refluxing mixture over 2-3 hours.[3]
-
Reaction Monitoring: Maintain the reaction at reflux for approximately 24 hours, monitoring progress by GC-MS.[3]
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.[2]
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by column chromatography.[2]
Data Summary: Synthesis from (S)-Alanine
| Parameter | Step 1: Reduction of (S)-Alanine[3] | Step 2: N-Alkylation of (S)-Alaninol[3] |
| Primary Reactant | (S)-Alanine | (S)-Alaninol |
| Key Reagents | Sodium borohydride (NaBH₄), Iodine (I₂) | 1,4-dibromobutane, Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Acetonitrile |
| Temperature | 0-5°C (addition), then RT | Reflux (approx. 80-82°C) |
| Reaction Time | 12-16 hours | 24 hours |
| Typical Yield | High (scale-dependent) | High (scale-dependent) |
Strategy 2: Synthesis via Amide Coupling
This approach directly forms the amide bond of the target molecule by coupling pyrrolidine with a suitable derivative of (S)-lactic acid ((S)-2-hydroxypropanoic acid). This method relies on standard peptide coupling chemistry.
Logical Workflow
The synthesis involves activating the carboxylic acid of (S)-2-hydroxypropanoic acid, often after protecting the hydroxyl group to prevent side reactions. The activated acid is then reacted with pyrrolidine in a nucleophilic acyl substitution reaction to form the final amide product.
Caption: Workflow for synthesis via amide coupling of pyrrolidine and a lactic acid derivative.
Experimental Protocol (General)
-
Hydroxyl Protection (Optional but Recommended): Protect the hydroxyl group of (S)-2-hydroxypropanoic acid with a suitable protecting group (e.g., TBDMS, Benzyl ether) using standard literature procedures.
-
Acid Activation: Dissolve the protected acid in an anhydrous aprotic solvent (e.g., dichloromethane, THF). Add a coupling agent (e.g., DCC, EDC/HOBt) or convert it to an acyl chloride using thionyl chloride or oxalyl chloride.[4] The reaction is typically run at 0°C and then warmed to room temperature.
-
Amide Formation: In a separate flask, dissolve pyrrolidine and a non-nucleophilic base (e.g., triethylamine, DIPEA) in an anhydrous aprotic solvent. Cool this solution to 0°C.
-
Coupling: Slowly add the activated acid solution to the pyrrolidine solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
-
Deprotection: Remove the hydroxyl protecting group under appropriate conditions (e.g., TBAF for silyl ethers, hydrogenolysis for benzyl ethers) to yield the final product.
Data Summary: Amide Coupling
| Parameter | General Protocol |
| Precursors | Pyrrolidine, (S)-2-hydroxypropanoic acid (or derivative) |
| Key Reagents | Coupling Agents (e.g., EDC, DCC, SOCl₂), Base (e.g., TEA, DIPEA) |
| Solvent | Anhydrous Aprotic Solvents (e.g., DCM, THF) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-24 hours (highly variable) |
| Typical Yield | Good to Excellent (substrate dependent) |
Conclusion
The synthesis of (2S)-1-oxo-1-(1-pyrrolidinyl)-2-propanol is readily achievable through well-established synthetic organic chemistry methodologies. The choice of precursors is a critical decision based on factors such as cost, availability, scalability, and the desired control over stereochemistry. Starting from inexpensive chiral precursors like (S)-alanine provides a robust and scalable route to a key intermediate, while amide coupling strategies offer a more direct but potentially higher-cost approach to the final product. The protocols and data presented herein offer a comprehensive guide for researchers to select and implement the most suitable synthetic strategy for their specific needs in the development of novel therapeutics.
References
- 1. 1-Oxo-1-(1-pyrrolidinyl)-2-propanol | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone in the Discovery of Novel Medicinal Compounds
An In-depth Technical Guide for Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active agents.[1][2] Its non-planar, flexible conformation allows for the precise three-dimensional positioning of substituents, enabling effective interaction with a wide variety of biological targets.[1][3] This structural versatility has led to the development of pyrrolidine-containing drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][4]
This technical guide provides a comprehensive overview of the discovery of novel pyrrolidine-based compounds, focusing on their diverse biological activities, supported by quantitative data. It offers detailed experimental protocols for their synthesis and evaluation, and visualizes key signaling pathways and experimental workflows to support ongoing research and development efforts.
Diverse Biological Activities & Quantitative Data
Pyrrolidine-based compounds demonstrate a remarkable breadth of pharmacological activities by targeting various enzymes, receptors, and signaling pathways.[2][5] This versatility has spurred their investigation in numerous therapeutic areas.[4]
A significant number of pyrrolidine derivatives have been synthesized and evaluated as potential anticancer agents.[2] These compounds exert their effects through mechanisms such as kinase inhibition, apoptosis induction, and targeting of cell signaling pathways.[2][6]
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyrrolidine-Carboxamides | A-549, MCF-7, HT-29 | Mean IC₅₀ = 0.90 µM (Comp. 7g) | [7] |
| Pyrrolidine-Carboxamides | EGFR | 87 - 107 nM | [7] |
| Pyrrolidine-Carboxamides | CDK2 | 15 - 31 nM | [7] |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 µM | [2] |
| Spiro[pyrrolidine-3,3′-oxindoles] | HT-29 | 0.39 - 0.92 µM | [2] |
| Mesitylene-based Spirooxindoles | A549 | 1.2 µM (Comp. 5f) | [8] |
| Pyrrolidine Chalcones | MCF-7 | 25-30 µg/mL | [2][9] |
| Pyrrolidine Chalcones | MDA-MB-468 | 25 µg/mL | [2][9] |
| (S)-Pyrrolidines | CXCR4 Receptor | 79 nM (Comp. 51a) |[3] |
Certain pyrrolidine-carboxamide derivatives have emerged as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key proteins in cancer progression.
Pyrrolidine derivatives have been investigated as inhibitors of key enzymes in carbohydrate metabolism, such as α-amylase and α-glucosidase, which is a critical strategy for managing type 2 diabetes.[1][10]
Table 2: Antidiabetic Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyrrolidine-Based Chalcones | α-Amylase | 14.61 ± 0.12 µM (Comp. 3) | [10][11] |
| Pyrrolidine-Based Chalcones | α-Glucosidase | 25.38 ± 2.09 µM (Comp. 3) | [10][11] |
| Rhodanine-substituted Spirooxindole Pyrrolidines | α-Amylase | 1.57 ± 0.10 µg/mL (Comp. 42f) | [4][12] |
| Pyrrolidine Sulfonamides | DPP-IV | 11.32 ± 1.59 µM (Comp. 23d) | [4][12] |
| Polyhydroxylated Pyrrolidines | α-Glucosidase (AG) | Potent Inhibition | [3] |
| Polyhydroxylated Pyrrolidines | Aldose Reductase (ALR2) | 57% Inhibition (Comp. 29) |[4] |
The mechanism involves delaying carbohydrate breakdown in the small intestine, which reduces the rate of glucose absorption.[1]
The pyrrolidine scaffold is a key feature in compounds with potent antiviral and antibacterial properties.[2][13] These derivatives often act by inhibiting essential microbial enzymes or disrupting viral replication processes.[2][14]
Table 3: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target/Organism | Activity (IC₅₀ / Ki) | Reference |
|---|---|---|---|
| Pyrrolidine Dithiocarbamate (PDTC) | Human Rhinovirus (HRV) | Potent Inhibition | [14] |
| Spiro[pyrrolidine-2,2'-adamantanes] | Influenza A Virus | Active | [15] |
| Telaprevir | Hepatitis C Virus (HCV) NS3/4A Protease | Antiviral Drug | [13] |
| Ombitasvir | Hepatitis C Virus (HCV) NS5A Protein | Antiviral Drug | [13] |
| 1,2,4-Oxadiazole Pyrrolidines | E. coli DNA Gyrase | 120 ± 10 nM (Comp. 22c) | [4][12] |
| Pyrrolidine Chalcones | Staphylococcus aureus | MIC = 0.025 µg/ml (Comps. 3BP, 3CP, 3DP) | [9] |
| Pyrrolidine Chalcones | E. faecalis | MIC = 0.025 µg/ml (Comps. 3AP, 3IP) |[9] |
Synthesis and Experimental Protocols
The synthesis of novel pyrrolidine derivatives is fundamental to exploring their therapeutic potential. Common strategies include [3+2] dipolar cycloadditions and multicomponent reactions.[16][17]
A prevalent method for constructing the pyrrolidine skeleton is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Synthesis of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one from (S)-alanine
Abstract
This application note details a robust and stereoretentive multi-step synthesis of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, a valuable chiral building block in medicinal chemistry, starting from the readily available and inexpensive amino acid, (S)-alanine. The synthetic strategy involves a four-step sequence: (1) N-protection of (S)-alanine using di-tert-butyl dicarbonate (Boc₂O), (2) amide coupling of the N-Boc-(S)-alanine with pyrrolidine facilitated by a carbodiimide coupling agent, (3) deprotection of the Boc group under acidic conditions, and (4) conversion of the resulting primary amine to a hydroxyl group via diazotization. This protocol provides detailed experimental procedures, characterization data, and a comprehensive workflow for researchers in drug development and organic synthesis.
Introduction
Chiral α-hydroxy amides are important structural motifs found in a variety of biologically active compounds and serve as versatile intermediates in the synthesis of complex pharmaceuticals. The target molecule, this compound, incorporates both a chiral secondary alcohol and a pyrrolidine amide, making it a desirable synthon for further chemical elaboration. This protocol outlines a reliable method to synthesize this compound with high enantiomeric purity, starting from the natural amino acid (S)-alanine. The chosen synthetic route is designed to be accessible in a standard organic synthesis laboratory, employing common reagents and techniques.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of N-Boc-(S)-alanine
Materials:
-
(S)-Alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve (S)-alanine (5.00 g, 56.1 mmol) in a solution of NaOH (2.47 g, 61.7 mmol) in 50 mL of water.
-
To this solution, add 50 mL of dioxane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (13.5 g, 61.7 mmol) in 25 mL of dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the remaining aqueous solution with 30 mL of ethyl acetate.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-alanine as a white solid.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| N-Boc-(S)-alanine | C₈H₁₅NO₄ | 189.21 | 10.61 | 10.1 | 95 |
Step 2: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-1-(pyrrolidin-1-yl)propan-1-one
Materials:
-
N-Boc-(S)-alanine
-
Pyrrolidine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-(S)-alanine (10.0 g, 52.8 mmol) in 100 mL of anhydrous DCM in a 500 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add HOBt (7.8 g, 58.1 mmol) and EDC·HCl (11.1 g, 58.1 mmol).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add pyrrolidine (4.1 mL, 58.1 mmol) followed by the dropwise addition of DIPEA (10.1 mL, 58.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Dilute the reaction mixture with 100 mL of DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) to afford the title compound as a colorless oil.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| (S)-2-((tert-butoxycarbonyl)amino)-1-(pyrrolidin-1-yl)propan-1-one | C₁₃H₂₄N₂O₃ | 256.34 | 13.55 | 11.8 | 87 |
Step 3: Synthesis of (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one
Materials:
-
(S)-2-((tert-butoxycarbonyl)amino)-1-(pyrrolidin-1-yl)propan-1-one
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve (S)-2-((tert-butoxycarbonyl)amino)-1-(pyrrolidin-1-yl)propan-1-one (11.0 g, 42.9 mmol) in 50 mL of 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add 200 mL of diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride.
-
For the free amine, dissolve the hydrochloride salt in water, basify with 2 M NaOH to pH 10-11, and extract with DCM. Dry the organic extracts over Na₂SO₄, filter, and concentrate to obtain the free amine.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one | C₇H₁₄N₂O | 142.20 | 6.10 | 5.6 | 92 |
Step 4: Synthesis of this compound
Materials:
-
(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one
-
Sodium nitrite (NaNO₂)
-
0.5 M Sulfuric acid (H₂SO₄)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one (5.0 g, 35.2 mmol) in 70 mL of 0.5 M H₂SO₄ in a 250 mL round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add a solution of NaNO₂ (3.6 g, 52.8 mmol) in 20 mL of water dropwise over 1 hour, maintaining the temperature below 5 °C.[1]
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Saturate the aqueous solution with sodium chloride.
-
Extract the product with ethyl acetate (4 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with DCM/methanol) to yield the final product as a pale yellow oil.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| This compound | C₇H₁₃NO₂ | 143.19 | 5.04 | 2.9 | 58 |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reaction Mechanism: Diazotization
The conversion of the primary amine to a hydroxyl group in Step 4 proceeds via a diazotization reaction. The key steps are the formation of a diazonium salt intermediate, followed by its decomposition in the aqueous acidic medium to yield the corresponding alcohol with the release of nitrogen gas. It is crucial to maintain a low temperature during the formation of the diazonium salt to minimize side reactions.
Caption: Mechanism of diazotization for amine to alcohol conversion.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from (S)-alanine. The methods described are well-established and can be readily implemented in a standard laboratory setting. The presented data in tabular format allows for easy assessment of the efficiency of each synthetic step. The workflow and mechanistic diagrams offer a clear visual representation of the process. This chiral building block is now accessible for further use in medicinal chemistry and drug discovery programs.
References
Application Notes and Protocols for (S)-2-(pyrrolidin-1-yl)propan-1-ol in Asymmetric Synthesis
A Note on the Chiral Auxiliary: The compound of interest, (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, is likely a misnomer for the well-established organocatalyst (S)-2-(pyrrolidin-1-yl)propan-1-ol . This proline-derived chiral amino alcohol is a versatile catalyst used to induce chirality in a variety of organic transformations. This document provides detailed application notes and protocols for the use of (S)-2-(pyrrolidin-1-yl)propan-1-ol as a chiral auxiliary in asymmetric synthesis.
Introduction
(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral organocatalyst that is particularly effective in promoting asymmetric carbon-carbon bond-forming reactions.[1] Derived from the readily available chiral pool amino acid (S)-proline, it offers a cost-effective and stereochemically defined platform for inducing enantioselectivity.[2] Its catalytic activity stems from its ability to form chiral enamine or iminium ion intermediates with carbonyl compounds, which then react with electrophiles in a stereocontrolled manner.[1] The hydroxyl group can also play a key role in stabilizing transition states through hydrogen bonding, thereby enhancing both reactivity and selectivity.[3]
These application notes provide an overview of the use of (S)-2-(pyrrolidin-1-yl)propan-1-ol in three key asymmetric transformations: the aldol reaction, the Michael addition, and the enantioselective reduction of ketones.
Application 1: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds, which are important building blocks in many natural products and pharmaceuticals. (S)-2-(pyrrolidin-1-yl)propan-1-ol is an effective catalyst for this transformation, facilitating the reaction between a ketone and an aldehyde with high diastereo- and enantioselectivity.[4]
Data Presentation
The following table summarizes representative data for the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone, catalyzed by (S)-2-(pyrrolidin-1-yl)propan-1-ol and its parent compound, (S)-prolinol. The data illustrates the superior performance of the N-substituted derivative.[3]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-Prolinol | 20 | DMSO | 25 | 48 | 85 | 90:10 | 72 |
| (S)-2-(pyrrolidin-1-yl)propan-1-ol | 20 | DMSO | 25 | 24 | 92 | 95:5 | >99 |
Note: This data is representative of typical outcomes for parent prolinol versus N-substituted derivatives in similar aldol reactions.[3]
Experimental Protocol
Materials:
-
(S)-2-(pyrrolidin-1-yl)propan-1-ol
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., DMSO)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:[1]
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the chosen anhydrous solvent (2.0 mL).
-
Add (S)-2-(pyrrolidin-1-yl)propan-1-ol (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Catalytic Cycle for Asymmetric Aldol Reaction
Caption: Proposed catalytic cycle for the (S)-2-(pyrrolidin-1-yl)propan-1-ol catalyzed aldol reaction.[1]
Application 2: Asymmetric Michael Addition
The asymmetric Michael addition is a key C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and their derivatives. (S)-2-(pyrrolidin-1-yl)propan-1-ol can catalyze the conjugate addition of ketones to α,β-unsaturated compounds like nitroolefins with high stereoselectivity.[2]
Data Presentation
The following table presents representative data for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, comparing the performance of (S)-2-(pyrrolidin-1-yl)propan-1-ol with (S)-prolinol.[3]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-Prolinol | 10 | Toluene | 25 | 72 | 81 | 85:15 | 68 |
| (S)-2-(pyrrolidin-1-yl)propan-1-ol | 10 | Toluene | 25 | 48 | 95 | 92:8 | 97 |
Note: This data is representative of typical outcomes for parent prolinol versus N-substituted derivatives in Michael additions.[3]
Experimental Protocol
Materials:
-
(S)-2-(pyrrolidin-1-yl)propan-1-ol
-
Michael acceptor (e.g., β-nitrostyrene)
-
Michael donor (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., Toluene)
-
Silica gel for column chromatography
Procedure:[4]
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (S)-2-(pyrrolidin-1-yl)propan-1-ol (0.1 mmol, 10 mol%).
-
Add the Michael acceptor (1.0 mmol, 1.0 equiv.) and dissolve in the chosen anhydrous solvent (2.0 mL).
-
Cool the reaction mixture to the desired temperature (e.g., 25 °C).
-
Add the Michael donor (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Application 3: Enantioselective Reduction of Ketones
(S)-2-(pyrrolidin-1-yl)propan-1-ol is a precursor for the in-situ formation of a chiral oxazaborolidine catalyst, which is highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This is a variant of the Corey-Bakshi-Shibata (CBS) reduction.[3]
Data Presentation
The following table summarizes representative results for the enantioselective reduction of various ketones using a catalyst system derived from a chiral amino alcohol like (S)-2-(pyrrolidin-1-yl)propan-1-ol and borane.
| Ketone Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-1-Phenylethanol | 10 | >99 | 94.7 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 10 | >99 | 96.5 |
| α-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 10 | >99 | 97.2 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 10 | >99 | 91.0 |
Note: The data presented is a representative compilation from various sources for comparative purposes.[3][5]
Experimental Protocol
Materials:
-
(S)-2-(pyrrolidin-1-yl)propan-1-ol
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)
-
Ketone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:[5]
-
Catalyst Formation: To a dry, three-necked round-bottom flask under an inert atmosphere, add (S)-2-(pyrrolidin-1-yl)propan-1-ol (0.1 mmol, 10 mol%). Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath. To this solution, add borane-THF complex (0.2 mmol, 0.2 mL of a 1.0 M solution) dropwise. Stir the mixture at 0 °C for 30 minutes to form the oxazaborolidine catalyst.
-
Reduction Reaction: In a separate flask, dissolve the ketone substrate (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the catalyst solution at 0 °C. After the addition is complete, add an additional amount of borane-THF complex (1.0 mmol, 1.0 mL of a 1.0 M solution) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 1-4 hours at 0 °C to room temperature.
-
Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C. Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid (10 mL). Stir for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting alcohol by chiral GC or HPLC analysis.
General Experimental Workflow
Caption: General experimental workflow for an asymmetric reaction using (S)-2-(pyrrolidin-1-yl)propan-1-ol.[1]
References
Application Notes and Protocols for the Derivatization of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one in Drug Discovery
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a wide range of biological activities.[1][2][3] (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one combines this important heterocyclic motif with a chiral secondary alcohol and a propanamide backbone, offering multiple points for chemical modification to explore structure-activity relationships (SAR) in drug discovery campaigns. The presence of both a hydroxyl group and a tertiary amide allows for the generation of diverse libraries of esters and other derivatives, which can be screened for novel therapeutic properties.
These application notes provide a comprehensive overview and detailed protocols for the derivatization of this compound. The focus is on two primary derivatization strategies: esterification of the secondary alcohol and modification of the pyrrolidine ring. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Derivatization Strategies
The chemical structure of this compound presents two primary handles for derivatization: the hydroxyl group and the pyrrolidine ring.
-
Esterification of the Hydroxyl Group: The secondary alcohol can be readily esterified with a wide range of carboxylic acids to introduce various functionalities. This approach allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for drug development.
-
Modification of the Pyrrolidine Ring: While the existing pyrrolidine ring is a stable tertiary amide, derivatives of the pyrrolidine ring itself can be synthesized and then coupled to the 2-hydroxypropanoic acid moiety to generate analogs with altered steric and electronic properties.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of derivatives of this compound.
Protocol 1: Synthesis of this compound (Core Scaffold)
A common route to α-hydroxy amides involves the coupling of an α-hydroxy acid with an amine.[4]
Reaction Scheme:
(S)-2-Hydroxypropanoic acid + Pyrrolidine → this compound
Materials:
-
(S)-2-Hydroxypropanoic acid (Lactic Acid)
-
Pyrrolidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5]
-
Hydroxybenzotriazole (HOBt)[5]
-
N,N-Diisopropylethylamine (DIPEA)[6]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (S)-2-Hydroxypropanoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add pyrrolidine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: Esterification of this compound
This protocol describes a general procedure for the esterification of the hydroxyl group with a representative carboxylic acid using a coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., 4-chlorobenzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq), the selected carboxylic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired ester derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of the core scaffold and its derivatives. The data is based on typical yields for similar reactions reported in the literature.[6][7]
Table 1: Synthesis of this compound
| Coupling Reagent | Base | Solvent | Yield (%) | Purity (%) |
| EDC/HOBt | DIPEA | DCM | 75-85 | >95 |
| HATU | DIPEA | DMF | 80-90 | >95 |
Table 2: Esterification of this compound
| Carboxylic Acid | Coupling Reagent | Catalyst | Solvent | Yield (%) | Purity (%) |
| 4-Chlorobenzoic acid | DCC | DMAP | DCM | 65-75 | >98 |
| 3-Methoxybenzoic acid | EDC | DMAP | DCM | 70-80 | >98 |
| Cyclohexanecarboxylic acid | HATU | DIPEA | DMF | 75-85 | >97 |
Bioassay Screening Protocols
Once a library of derivatives has been synthesized, it is essential to screen them for biological activity. Bioassays are crucial for identifying novel bioactive compounds.[8][9] The choice of bioassay will depend on the therapeutic area of interest. Below are general protocols for primary screening.
Protocol 3: In Vitro Cell Viability Assay (MTT Assay)
This assay is a common method to assess the cytotoxic effects of compounds on cultured cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized derivatives in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 4: Enzyme Inhibition Assay
This is a general protocol that can be adapted for various enzymes relevant to specific diseases.
Materials:
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
Synthesized derivatives
-
Positive control inhibitor
-
96-well plate (e.g., black plates for fluorescence assays)
-
Plate reader (e.g., fluorescence or absorbance)
Procedure:
-
Add the assay buffer, enzyme, and test compound (at various concentrations) to the wells of a 96-well plate.
-
Incubate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value for each active compound.
Visualizations
Derivatization Workflow
Caption: Workflow for the synthesis and screening of derivatives.
General Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway.
Logical Relationship of Experiments
Caption: Logical flow of the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. research.uees.edu.ec [research.uees.edu.ec]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Reactions with (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one is a chiral organocatalyst derived from the abundant natural amino acid (S)-proline. Its structural similarity to well-established prolinol-type catalysts suggests its potential utility in various asymmetric transformations.[1] The presence of a chiral center, a pyrrolidine ring, and a hydroxyl group in proximity to the reactive site allows for the formation of a defined chiral environment, enabling the stereoselective synthesis of valuable molecules.[2][3] This document provides detailed application notes and protocols for the use of this compound in key stereoselective reactions, including asymmetric aldol reactions and Michael additions.
The catalytic activity of proline and its derivatives stems from their ability to form nucleophilic enamine intermediates with carbonyl compounds or electrophilic iminium ions with α,β-unsaturated carbonyls.[4][5] These intermediates then react with electrophiles or nucleophiles, respectively, with the stereochemical outcome being directed by the chiral catalyst. Lower reaction temperatures are generally favored as they tend to increase enantioselectivity.[6]
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[7] this compound is anticipated to be an effective catalyst for this transformation, promoting the reaction between a ketone and an aldehyde to yield the corresponding aldol adduct with high diastereo- and enantioselectivity.[1][8]
Representative Quantitative Data
The following table summarizes representative data for the asymmetric aldol reaction catalyzed by this compound. Note: This data is based on the expected performance of structurally similar prolinol-derived catalysts and requires experimental validation.
| Entry | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 0 | 24 | 92 | 95:5 | 98 |
| 2 | Benzaldehyde | Acetone | CH2Cl2 | -20 | 48 | 85 | - | 95 |
| 3 | Isobutyraldehyde | Cyclohexanone | Toluene | 0 | 36 | 88 | 90:10 | 96 |
| 4 | 4-Chlorobenzaldehyde | Acetophenone | THF | -10 | 48 | 78 | 85:15 | 92 |
Experimental Protocol: Asymmetric Aldol Reaction
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 mmol, 10 mol%).
-
Add the ketone (2.0 mmol, 2.0 equiv.) and the anhydrous solvent (2.0 mL).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the enamine intermediate.[4]
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the aldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Asymmetric Michael Addition
The asymmetric Michael addition is a key carbon-carbon bond-forming reaction that is widely used in organic synthesis. This compound is expected to catalyze the conjugate addition of nucleophiles, such as ketones or aldehydes, to α,β-unsaturated electrophiles like nitroalkenes, leading to the formation of enantiomerically enriched products.[8]
Representative Quantitative Data
The following table summarizes representative data for the asymmetric Michael addition catalyzed by this compound. Note: This data is based on the expected performance of structurally similar prolinol-derived catalysts and requires experimental validation.
| Entry | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | Toluene | 25 | 12 | 95 | 98:2 | 97 |
| 2 | Propanal | trans-Chalcone | CH2Cl2 | 0 | 24 | 88 | - | 94 |
| 3 | Cyclohexanone | 2-Cyclohexen-1-one | DMSO | 25 | 48 | 82 | 90:10 | 91 |
| 4 | Acetone | 1-Nitrocyclohexene | THF | 0 | 36 | 90 | - | 95 |
Experimental Protocol: Asymmetric Michael Addition
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add the Michael donor (e.g., ketone or aldehyde, 1.2 mmol, 1.2 equiv.) and the anhydrous solvent (2.0 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 25 °C or 0 °C).
-
Add the Michael acceptor (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Proposed Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the enamine-based catalysis and the general experimental workflow for stereoselective reactions using this compound.
Caption: Proposed catalytic cycle for enamine-based catalysis.
Caption: General experimental workflow for stereoselective reactions.
References
Application Notes and Protocols for the Quantification of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one is a chiral molecule of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and monitoring chemical reactions. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the enantioselective quantification of this compound, allowing for the determination of its enantiomeric purity.
Principle
The separation of enantiomers is achieved on a chiral stationary phase (CSP). The differential interaction of the (S)- and (R)-enantiomers with the CSP leads to different retention times, allowing for their individual quantification. A UV detector is used to monitor the absorbance of the analyte as it elutes from the column. Quantification is based on the peak area of the analyte compared to a calibration curve prepared with known concentrations of a reference standard.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral HPLC column (e.g., Lux® Cellulose-1 or Chiralpak® AD-H).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and isopropanol.
-
Reagent-grade water (18.2 MΩ·cm).
-
0.45 µm syringe filters.
1.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | Approximately 15 minutes |
1.2.3. Sample Preparation
-
Standard Solutions: Prepare a stock solution of this compound reference standard in isopropanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (e.g., from a reaction mixture):
-
Quench a known volume of the reaction mixture.
-
Dilute the sample with isopropanol to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
1.2.4. Data Analysis
-
Integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolation from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the chiral HPLC-UV method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective for the quantification of this compound, particularly in complex matrices.
Principle
The analyte is first volatilized in the heated injector of the gas chromatograph and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). Quantification is achieved by monitoring a specific, abundant, and unique fragment ion of the analyte (Selected Ion Monitoring, SIM mode), which provides high selectivity and sensitivity.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column (e.g., DB-5ms or equivalent).
-
This compound reference standard.
-
Internal standard (e.g., a structurally similar compound not present in the sample).
-
High-purity helium carrier gas.
-
GC-MS grade solvents (e.g., methanol, dichloromethane).
-
Autosampler vials with inserts.
2.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the standard (e.g., a prominent fragment) |
| Qualifier Ions | To be determined from the mass spectrum of the standard (e.g., two other fragments) |
2.2.3. Sample Preparation
-
Standard Solutions: Prepare a stock solution of the reference standard and internal standard in methanol at 1 mg/mL. Prepare calibration standards by diluting the stock solutions to the desired concentration range (e.g., 10-1000 ng/mL), each containing a fixed concentration of the internal standard.
-
Sample Preparation (e.g., from a biological matrix like plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol and transfer to a GC-MS vial.
-
2.2.4. Data Analysis
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolation from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the GC-MS method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Workflow Diagram
Applications of Pyrrolidine Derivatives in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of pyrrolidine derivatives in neuroscience research. It covers key applications, experimental methodologies, and quantitative data for prominent compounds, offering insights into their mechanisms of action and therapeutic potential.
Introduction
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, giving rise to a wide array of neurologically active compounds. These derivatives have been instrumental in advancing our understanding of synaptic transmission, neuronal plasticity, and the pathophysiology of various CNS disorders. Their applications range from cognitive enhancers (nootropics) and anticonvulsants to probes for studying specific neurotransmitter systems. This document focuses on select examples, providing practical information for their use in a research setting.
Nootropic Pyrrolidine Derivatives: The Racetam Family
The racetam class of drugs, characterized by a 2-pyrrolidinone nucleus, represents one of the most well-known groups of nootropic agents. They are primarily investigated for their potential to enhance cognitive functions like memory and learning.
Aniracetam: A Modulator of AMPA Receptors
Aniracetam is a pyrrolidinone derivative known to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast synaptic transmission in the central nervous system.
Aniracetam is used to study the mechanisms underlying long-term potentiation (LTP), a cellular correlate of learning and memory. By positively modulating AMPA receptors, it enhances excitatory postsynaptic potentials.
| Compound | Target | Assay Type | Value | Unit | Reference |
| Aniracetam | AMPA Receptor (in HEK293 cells) | Electrophysiology | 1.9 ± 0.2 | fold increase in glutamate-evoked current | |
| Aniracetam | Native AMPA Receptors (hippocampal neurons) | Patch-Clamp | ~30% | increase in mEPSC amplitude |
This protocol describes the recording of AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs) from cultured hippocampal neurons.
-
Cell Preparation: Culture primary hippocampal neurons on glass coverslips for 12-14 days.
-
Recording Solution (External): Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Add 1 µM tetrodotoxin (TTX) to block action potentials and 100 µM picrotoxin to block GABAA receptors.
-
Recording Pipette (Internal): Prepare an internal solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na.
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the cell at -70 mV.
-
Record baseline mEPSC activity for 5-10 minutes.
-
Apply Aniracetam (e.g., 10 µM) by adding it to the perfusion solution.
-
Record mEPSCs for another 10-15 minutes in the presence of the drug.
-
-
Data Analysis: Analyze the amplitude and frequency of mEPSCs before and after drug application using software like Clampfit or Mini Analysis. An increase in amplitude is indicative of AMPA receptor potentiation.
Caption: Aniracetam's modulatory effect on AMPA receptors.
Anticonvulsant Pyrrolidine Derivatives: Levetiracetam
Levetiracetam is a widely used anti-epileptic drug. Its primary mechanism of action involves binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the membrane of synaptic vesicles.
Levetiracetam: Targeting Synaptic Vesicle Glycoprotein 2A (SV2A)
Levetiracetam is a key tool for investigating the role of SV2A in the synaptic vesicle cycle and for studying the mechanisms of epileptogenesis in various preclinical models. Its binding to SV2A is thought to reduce neurotransmitter release during high-frequency neuronal firing.
| Compound | Target | Assay Type | Value (Ki) | Unit | Reference |
| Levetiracetam | Human SV2A | Radioligand Binding Assay ([³H]ucb 30887) | 47 | nM | |
| Brivaracetam | Human SV2A | Radioligand Binding Assay ([³H]ucb 30887) | 17 | nM |
This protocol outlines a competitive binding assay to determine the affinity of a test compound for SV2A in brain homogenates.
-
Tissue Preparation: Homogenize rodent cerebral cortex tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to create a membrane preparation.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]ucb 30887, a specific SV2A ligand.
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, varying concentrations of the test compound (e.g., Levetiracetam), and a fixed concentration of [³H]ucb 30887 (e.g., 1 nM).
-
For non-specific binding (NSB), use a high concentration of an unlabeled SV2A ligand (e.g., 10 µM Levetiracetam).
-
Incubate the plate at 4°C for 2 hours.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting NSB from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki).
Caption: Workflow for an SV2A radioligand binding assay.
Pyrrolidine-based Probes for Cholinergic Systems
Derivatives of pyrrolidine have been developed as high-affinity ligands for components of the cholinergic system, such as nicotinic acetylcholine receptors (nAChRs) and the vesicular acetylcholine transporter (VAChT).
Vesamicol: An Inhibitor of the Vesicular Acetylcholine Transporter (VAChT)
Vesamicol is a non-competitive inhibitor of VAChT, the protein responsible for packaging acetylcholine (ACh) into synaptic vesicles.
Vesamicol and its derivatives are used to study the dynamics of ACh storage and release. Because cholinergic deficits are a hallmark of Alzheimer's disease, radiolabeled vesamicol analogs are also employed in PET imaging to quantify VAChT density in vivo, serving as a marker for the integrity of cholinergic nerve terminals.
| Compound | Target | Assay Type | Value (IC50) | Unit | Reference |
| (-)-Vesamicol | Rat VAChT | [³H]ACh Uptake Assay | 40 | nM | |
| (+)-Vesamicol | Rat VAChT | [³H]ACh Uptake Assay | >10,000 | nM |
This protocol measures the ability of a compound to inhibit the uptake of acetylcholine into synaptic vesicles.
-
Vesicle Preparation: Prepare synaptic vesicles from rat striatum using sucrose density gradient centrifugation.
-
Uptake Buffer: 320 mM sucrose, 10 mM HEPES-KOH (pH 7.4).
-
Assay Procedure:
-
Pre-incubate the synaptic vesicle preparation with various concentrations of the test compound (e.g., Vesamicol) for 10 minutes at 30°C.
-
Initiate the uptake reaction by adding [³H]ACh and ATP-Mg. The uptake is an active process dependent on the proton gradient generated by the vesicular H+-ATPase.
-
Incubate for 15 minutes at 30°C.
-
Stop the reaction by adding ice-cold uptake buffer and rapidly filtering the mixture through glass fiber filters.
-
Wash filters to remove free radioligand.
-
Measure the radioactivity captured on the filters.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]ACh uptake against the log concentration of the test compound.
Caption: Logical cascade of VAChT inhibition by Vesamicol.
Application Notes and Protocols: (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one is a chiral molecule featuring a pyrrolidine ring, a structural motif prevalent in a wide array of pharmacologically active compounds. The pyrrolidine scaffold is a key component in many natural products and synthetic drugs, often imparting crucial biological activity and selectivity.[1][2] While specific data on the enzyme inhibitory activity of this compound is not extensively documented in publicly available literature, the broader class of pyrrolidine derivatives has demonstrated significant potential as inhibitors of various enzymes, making this compound a person of interest for screening and development in drug discovery.[3][4]
This document provides a generalized framework for investigating the potential of this compound as an enzyme inhibitor, including hypothetical data presentation, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways. These protocols and notes are based on established methodologies for enzyme inhibitor characterization and can be adapted for the specific target enzyme of interest.
Quantitative Data Summary
Effective evaluation of an enzyme inhibitor requires the determination of key quantitative metrics that describe its potency and mechanism of action. Below is a template table summarizing the kind of data that would be generated for this compound against a hypothetical enzyme target. For illustrative purposes, data from known pyrrolidine-based inhibitors against α-amylase and α-glucosidase are included as a reference.[3]
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | Hypothetical Target | TBD | TBD | TBD |
| Pyrrolidine Derivative 3a[3] | α-Amylase | 36.32 (µg/mL) | N/A | N/A |
| Pyrrolidine Derivative 3g[3] | α-Amylase | 26.24 (µg/mL) | N/A | N/A |
| Pyrrolidine Derivative 3f[3] | α-Glucosidase | 27.51 (µg/mL) | N/A | N/A |
| Pyrrolidine Derivative 3g[3] | α-Glucosidase | 18.04 (µg/mL) | N/A | N/A |
| Acarbose (Reference)[3] | α-Amylase | 5.50 (µg/mL) | N/A | N/A |
| Metformin (Reference)[3] | α-Amylase | 25.31 (µg/mL) | N/A | N/A |
TBD: To Be Determined N/A: Not Available in the cited literature
Experimental Protocols
The following are detailed protocols for foundational experiments to characterize a novel enzyme inhibitor.
Protocol 1: Determination of IC50 Value
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Target enzyme
-
Substrate for the target enzyme
-
Assay buffer (optimized for the target enzyme)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.
-
Add the enzyme to the wells of a 96-well plate containing the assay buffer.
-
Add the diluted inhibitor to the respective wells and incubate for a predetermined time to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Enzyme Kinetic Studies to Determine the Mode of Inhibition
This protocol is designed to elucidate the mechanism by which this compound inhibits the target enzyme (e.g., competitive, non-competitive, or uncompetitive).
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare a matrix of experiments with varying concentrations of both the substrate and this compound. A minimum of five substrate concentrations and three inhibitor concentrations (including zero) are recommended.
-
Follow steps 3-6 from Protocol 1 for each combination of substrate and inhibitor concentration.
-
Determine the initial reaction velocity (V₀) for each reaction by analyzing the linear phase of the reaction progress curve.
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (double reciprocal plot of 1/V₀ vs. 1/[Substrate]) or by non-linear regression analysis of the Michaelis-Menten equation.
-
Interpret the results:
-
Competitive inhibition: Vmax remains unchanged, while Km increases.
-
Non-competitive inhibition: Km remains unchanged, while Vmax decreases.
-
Uncompetitive inhibition: Both Vmax and Km decrease.
-
Visualizations
Signaling Pathway
Caption: Potential inhibition of carbohydrate metabolism by this compound.
Experimental Workflow
Caption: Workflow for the characterization of this compound as an enzyme inhibitor.
Conclusion
While direct evidence for the enzyme inhibitory properties of this compound is currently limited, its structural similarity to known bioactive pyrrolidine derivatives suggests it is a promising candidate for further investigation. The protocols and frameworks provided in these application notes offer a robust starting point for researchers to explore its potential as a novel enzyme inhibitor. Future studies are warranted to elucidate its specific biological targets and mechanisms of action, which could pave the way for its development in therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Pyrrolidinone Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and implementing high-throughput screening (HTS) campaigns to identify and characterize bioactive compounds featuring the pyrrolidinone scaffold. The protocols outlined below cover key therapeutic areas where pyrrolidinone derivatives have shown significant promise: oncology, neurodegenerative diseases, and inflammation.
Section 1: Anticancer Applications - Targeting Tubulin Polymerization
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Pyrrolidinone-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Data Presentation: Quantitative Analysis of Pyrrolidinone-Based Tubulin Inhibitors
The following table summarizes hypothetical yet representative data from a primary HTS campaign aimed at identifying pyrrolidinone-based tubulin polymerization inhibitors.
| Parameter | Primary Screen (In Vitro) | Hit Confirmation (In Vitro) | Secondary Assay (Cell-Based) |
| Assay Format | 384-well fluorescence-based | 384-well fluorescence-based | 96-well high-content imaging |
| Compound Concentration | 10 µM | 10-point dose-response | 10-point dose-response |
| Z' Factor | 0.78 | 0.85 | 0.65 |
| Signal-to-Background (S/B) | 8.2 | 9.1 | 4.5 |
| Hit Rate (%) | 0.5% | N/A | N/A |
Data presented is illustrative and serves as a benchmark for assay performance.
The table below presents reported in vitro activity for structurally related pyrrolidinone compounds, which can serve as a benchmark for hit criteria.[1]
| Compound | Target/Assay | Cell Line / Organism | Reported Activity (IC₅₀) |
| 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole | Antiproliferative | NCI-60 Cell Panel | Sub-micromolar |
| 4-pyrrolidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) Inhibition | Enzyme Assay | 12.37 - 54.10 µM |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Anticancer Activity (MTT Assay) | A549 (Lung Cancer) | Not specified |
Experimental Protocols
A tiered screening approach is recommended, beginning with a primary biochemical assay, followed by cell-based secondary assays to confirm activity and assess cellular effects.
Primary HTS: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin in a cell-free system.
-
Materials:
-
Tubulin protein (>99% pure)
-
GTP solution
-
Tubulin Polymerization Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent Reporter (e.g., DAPI)
-
Test compounds (pyrrolidinone library) and controls (Nocodazole, DMSO)
-
384-well, black, clear-bottom plates
-
Temperature-controlled microplate reader with fluorescence detection
-
-
Protocol:
-
Reagent Preparation: Thaw tubulin protein and GTP on ice. Prepare the final Tubulin Polymerization Buffer containing GTP and the fluorescent reporter. Prepare serial dilutions of test compounds and controls in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of compound solutions into the wells of a 384-well plate using an acoustic dispenser or pin tool.
-
Initiation of Polymerization: Add 10 µL of the tubulin/GTP/reporter mix to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the fluorescence intensity every minute for 60 minutes.
-
Data Analysis: Calculate the rate of tubulin polymerization for each well. Normalize the data to positive (Nocodazole) and negative (DMSO) controls to determine the percent inhibition.
-
Secondary HTS: High-Content Imaging of Microtubule Network Integrity
This cell-based assay visually confirms the microtubule-disrupting activity of hits from the primary screen.
-
Materials:
-
U2OS cells stably expressing GFP-tubulin
-
Culture medium
-
Hit compounds from the primary screen
-
Hoechst 33342 stain
-
4% Paraformaldehyde (PFA) in PBS
-
Clear-bottom 384-well imaging plates
-
Automated high-content imaging system
-
-
Protocol:
-
Cell Seeding: Seed U2OS-GFP-tubulin cells into 384-well imaging plates (1,500 cells/well) and incubate for 24 hours.[1]
-
Compound Addition: Add serial dilutions of hit compounds to the wells. Include known microtubule destabilizers (e.g., Nocodazole) and stabilizers (e.g., Paclitaxel) as positive controls, and a DMSO vehicle as a negative control.[1]
-
Incubation: Incubate for 18-24 hours at 37°C and 5% CO₂.[1]
-
Cell Staining and Fixation: Add Hoechst 33342 (1 µg/mL final concentration) and incubate for 20 minutes. Fix the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.[1]
-
Image Acquisition: Acquire images using an automated high-content imaging system in the DAPI and FITC channels.[1]
-
Image Analysis: Use image analysis software to quantify changes in the microtubule network, such as total intensity of the tubulin signal and texture analysis.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow and signaling pathway for tubulin polymerization inhibitors.
Section 2: Neurodegenerative Diseases - Targeting Kinase Activity
Kinases such as mTOR (mammalian target of rapamycin) are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's. The pyrrolidinone scaffold can be a valuable starting point for the development of kinase inhibitors.
Data Presentation: Quantitative Analysis of a Hypothetical Pyrrolidinone-Based Kinase Inhibitor
The following table summarizes hypothetical data from a series of in vitro kinase assays for a pyrrolidinone-based inhibitor.[2]
| Assay | Target Kinase | IC₅₀ (nM) | Selectivity (Fold vs. Kinase B) |
| Primary HTS | Kinase A (mTOR) | 50 | 100 |
| Selectivity Panel | Kinase B | 5,000 | N/A |
| Cellular Assay | p-Substrate Levels | 200 | N/A |
Experimental Protocol: Fluorescence-Based In Vitro Kinase Assay
This assay measures the phosphorylation of a substrate peptide by a target kinase.
-
Materials:
-
Recombinant mTOR kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
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Pyrrolidinone compound library in DMSO
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Streptavidin-coated 384-well plates
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Phosphorylation-specific antibody conjugated to a fluorophore
-
Stop Solution (e.g., 100 mM EDTA)
-
Plate reader capable of fluorescence detection
-
-
Protocol:
-
Compound Plating: In a 384-well assay plate, add 50 nL of the pyrrolidinone compounds (or DMSO for controls) to achieve a final concentration of 10 µM.[2]
-
Kinase Addition: Add 5 µL of mTOR kinase solution to each well and incubate for 15 minutes at room temperature.[2]
-
Reaction Initiation: Add 5 µL of a solution containing the substrate peptide and ATP. Incubate for 60 minutes at 30°C.[2]
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution.[2]
-
Detection: Transfer the reaction mixture to a streptavidin-coated 384-well plate and incubate for 30 minutes. Wash the plate and add the fluorescently labeled antibody solution. After a 60-minute incubation, wash the plate again and read the fluorescence intensity.[2]
-
Data Analysis: Calculate the percent inhibition for each compound relative to controls and determine IC₅₀ values for active compounds.
-
Signaling Pathway and Experimental Workflow
Caption: HTS workflow and mTOR signaling pathway for kinase inhibitors.
Section 3: Anti-Inflammatory Applications - Targeting COX/LOX Enzymes
Pyrrolidinone derivatives have demonstrated potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.
Data Presentation: IC₅₀ Values of Pyrrolidinone Derivatives against Inflammatory Enzymes
The following table presents hypothetical IC₅₀ values for a pyrrolidinone-based compound against COX-1, COX-2, and 5-LOX.
| Enzyme | IC₅₀ (µM) |
| COX-1 | 15.2 |
| COX-2 | 1.8 |
| 5-LOX | 5.6 |
Experimental Protocol: COX-1 and COX-2 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) of pyrrolidinone derivatives against COX-1 and COX-2 enzymes.
-
Materials:
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COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
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Test pyrrolidinone derivatives and reference compound (e.g., Celecoxib)
-
Tris-HCl buffer (pH 8.0)
-
96-well plates
-
Spectrophotometer
-
-
Protocol:
-
Compound Preparation: Prepare various concentrations of the test pyrrolidinone derivatives and the reference compound.
-
Reaction Mixture: In a 96-well plate, add the Tris-HCl buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Data Acquisition: Measure the absorbance at 550 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Logical Relationship Diagram
Caption: A tiered screening approach for anti-inflammatory compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
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Route 1: Two-Step Synthesis via Alcohol Intermediate. This method involves the synthesis of the precursor alcohol, (S)-2-(pyrrolidin-1-yl)propan-1-ol, followed by its oxidation to the desired ketone.
-
Route 2: Direct Amide Coupling. This more direct approach involves the amide coupling of (S)-lactic acid with pyrrolidine.[1]
Q2: Which synthetic route is generally preferred for higher yield and efficiency?
A2: The direct amide coupling of (S)-lactic acid with pyrrolidine (Route 2) is often preferred as it is a more atom-economical and potentially higher-yielding process that avoids the need for an intermediate oxidation step.[1] However, the choice of route may also depend on the availability of starting materials and specific laboratory capabilities.
Q3: How can I monitor the progress of the reaction?
A3: The progress of both synthetic routes can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable eluent system would typically be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane, or dichloromethane and methanol.
Q4: What are the critical safety precautions to consider during the synthesis?
A4: Standard laboratory safety practices should be followed. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with reagents such as 1,4-dibromobutane, which is a lachrymator, or flammable and toxic solvents like acetonitrile, extra caution is necessary.[2]
Troubleshooting Guides
Route 1: Two-Step Synthesis via Alcohol Intermediate
This route consists of two key stages: the synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol and its subsequent oxidation.
Stage 1: Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol
Problem: Low or no conversion of starting material ((S)-alaninol).
| Possible Cause | Recommended Solution |
| Inactive catalyst or base. | Ensure that the potassium carbonate is anhydrous and has been stored properly. |
| Insufficient reaction temperature. | Confirm that the reaction mixture is refluxing at the appropriate temperature (approximately 82°C for acetonitrile).[2] |
| Poor quality of reagents. | Use high-purity, anhydrous solvents and reagents. |
Problem: Formation of multiple products observed by TLC.
| Possible Cause | Recommended Solution |
| Side reactions due to overheating. | Maintain a consistent reflux temperature and avoid excessive heating. |
| Reaction with impurities in starting materials. | Purify starting materials if necessary. |
Stage 2: Oxidation of (S)-2-(pyrrolidin-1-yl)propan-1-ol to this compound
Problem: Incomplete oxidation of the alcohol.
| Possible Cause | Recommended Solution |
| Insufficient oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents). |
| Low reaction temperature. | Some oxidations may require gentle heating. Monitor the reaction temperature closely. |
| Deactivated oxidizing agent. | Use a freshly opened or properly stored oxidizing agent. |
Problem: Over-oxidation or decomposition of the product.
| Possible Cause | Recommended Solution |
| Excessive amount of oxidizing agent. | Carefully control the stoichiometry of the oxidizing agent. |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0°C or room temperature). |
| Prolonged reaction time. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
Route 2: Direct Amide Coupling of (S)-Lactic Acid and Pyrrolidine
Problem: Low yield of the desired amide.
| Possible Cause | Recommended Solution |
| Inefficient removal of water. | If using a coupling agent that generates water, consider using a Dean-Stark apparatus or adding molecular sieves to remove water and drive the reaction to completion. For direct thermal amidation, ensure the temperature is sufficient to drive off water.[1] |
| Decomposition of starting materials or product at high temperatures. | If using thermal conditions, optimize the temperature to be high enough for reaction but low enough to prevent degradation.[1] |
| Sub-optimal coupling agent or conditions. | Screen different amide coupling reagents (e.g., HATU, HOBt/EDC) and bases (e.g., DIPEA, triethylamine) to find the most effective combination for this specific coupling. |
Problem: Difficulty in purifying the final product.
| Possible Cause | Recommended Solution |
| Presence of unreacted starting materials. | Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. |
| Formation of by-products from the coupling agent. | Choose a coupling agent that generates water-soluble by-products for easier removal during aqueous work-up. |
| Product is highly polar and water-soluble. | Use extraction with a more polar organic solvent like dichloromethane or perform a salt-out extraction by adding a saturated brine solution to the aqueous layer. Purification by flash column chromatography on silica gel may also be necessary.[2] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol
| Parameter | Condition A | Condition B | Reference |
| Base | Anhydrous Potassium Carbonate | Anhydrous Potassium Carbonate | [2][3] |
| Solvent | Anhydrous Acetonitrile | Anhydrous Acetonitrile | [2][3] |
| Temperature | Reflux (~82°C) | Reflux (~82°C) | [2][3] |
| Reaction Time | 12-18 hours | 24 hours | [2][3] |
| Scale | Laboratory Scale | Industrial Scale | [3] |
Table 2: Typical Yields for Direct Amidation of Lactic Acid with Amines (Solvent- and Catalyst-Free)
| Amine | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 100 | 24 | 85 | [1] |
| Benzylamine | 100 | 24 | 82 | [1] |
| Note: These are representative yields for the amidation of lactic acid with primary amines and may vary for the reaction with a secondary amine like pyrrolidine. |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol [2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-alaninol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL per gram of alaninol).
-
Addition of Alkylating Agent: While stirring the suspension, add 1,4-dibromobutane (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction's progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol.
Protocol 2: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone [4]
-
Preparation of Oxidizing Agent: Prepare a solution of an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or an excess of acidified potassium dichromate(VI)) in a suitable solvent (e.g., dichloromethane for PCC).
-
Reaction Setup: In a round-bottom flask, dissolve the (S)-2-(pyrrolidin-1-yl)propan-1-ol in the chosen solvent. Cool the solution in an ice bath.
-
Addition of Oxidizing Agent: Slowly add the oxidizing agent to the alcohol solution while stirring. Maintain the temperature below room temperature.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction (e.g., by adding isopropanol for excess dichromate). Filter the mixture through a pad of celite or silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Direct Amide Coupling of (S)-Lactic Acid and Pyrrolidine (Adapted from a general procedure) [1]
-
Reaction Setup: In a sealed reaction vessel, combine (S)-lactic acid (1.0 eq) and pyrrolidine (1.2 eq).
-
Reaction: Heat the mixture at a predetermined temperature (e.g., 100-140°C) for several hours. The reaction is performed without a solvent or catalyst.
-
Monitoring: Periodically take a small aliquot of the reaction mixture to monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted lactic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for the oxidation step (Route 1).
References
Technical Support Center: Purification of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a polar liquid, are vacuum distillation and flash column chromatography. The choice between these methods depends on the nature of the impurities and the desired final purity.
Q2: What are the known physical properties of this compound that are relevant for its purification?
A2: Key physical properties are summarized in the table below. The compound's liquid state at room temperature and its high boiling point are critical considerations for selecting and optimizing a purification strategy.
| Property | Value | Notes |
| Molecular Formula | C7H13NO2 | |
| Molecular Weight | 143.18 g/mol | |
| Physical Form | Liquid | At room temperature. |
| Boiling Point | 95-97 °C at 1 mmHg | Suggests vacuum distillation is a suitable purification method. |
| Purity (Commercial) | 98% | Commercially available products have high purity. |
Q3: What are the likely impurities in a crude sample of this compound?
A3: Potential impurities depend on the synthetic route. Common impurities may include unreacted starting materials such as (S)-lactic acid derivatives and pyrrolidine, reagents, and by-products from side reactions. If the synthesis involves the oxidation of the corresponding alcohol, (S)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-ol, residual alcohol may be a key impurity.
Troubleshooting Guides
Issue 1: Low Purity After Flash Column Chromatography
Q: My product purity is low after flash column chromatography. What are the possible causes and solutions?
A: Low purity after chromatography can stem from several factors. Here is a systematic approach to troubleshoot this issue:
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Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.
-
Solution: Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation (a difference in Rf values of at least 0.2). A common starting point for polar compounds like this is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
-
Co-eluting Impurities: An impurity may have a similar polarity to the product, making separation difficult.
-
Solution: If a single solvent system is ineffective, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique, such as reverse-phase chromatography.
-
-
Column Overloading: Exceeding the capacity of the column can lead to poor separation.
-
Solution: As a general rule, use a 1:20 to 1:100 ratio of crude product to silica gel by weight.
-
Issue 2: Product Oiling Out During Recrystallization Attempts
Q: I am trying to recrystallize my compound, but it is oiling out instead of forming crystals. What should I do?
A: "Oiling out" is a common issue when a compound separates from the solution as a liquid instead of a solid. This can occur if the solution is cooled too quickly or if the solvent is not suitable.
-
Slow Down the Cooling Process: Rapid cooling can prevent the formation of a crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help to slow the cooling rate.
-
-
Select a Different Solvent System: The chosen solvent may not be appropriate for crystallization.
-
Solution: Conduct small-scale solubility tests to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Consider using a solvent pair, such as an alcohol/water or toluene/hexane mixture.
-
Issue 3: Low Yield After Vacuum Distillation
Q: I am losing a significant amount of product during vacuum distillation. How can I improve my yield?
A: Product loss during vacuum distillation can be due to several factors related to the experimental setup and conditions.
-
Inadequate Vacuum: If the vacuum is not strong enough, a higher temperature will be required to distill the compound, which can lead to decomposition.
-
Solution: Ensure all connections in the distillation apparatus are well-sealed. Use a high-quality vacuum pump and a cold trap to protect the pump and maintain a stable vacuum.
-
-
Bumping: Sudden, violent boiling can cause the product to splash over into the receiving flask, leading to loss and contamination.
-
Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. A slow and gradual heating rate is also crucial.
-
-
Decomposition: The compound may be thermally unstable at the distillation temperature.
-
Solution: Use a lower distillation pressure to reduce the boiling point. If decomposition is still an issue, consider a non-thermal purification method like column chromatography.
-
Experimental Protocols
Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of 0% to 10% methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Vacuum Distillation
This protocol describes the purification of this compound by vacuum distillation.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Charging: Place the crude product in the round-bottom flask with a magnetic stir bar.
-
Evacuation: Carefully evacuate the system to the desired pressure (e.g., 1 mmHg).
-
Heating: Begin heating the flask gently in a heating mantle while stirring.
-
Distillation: Collect the fraction that distills at the expected boiling point (95-97 °C at 1 mmHg).
-
Cooling: Once the distillation is complete, cool the system to room temperature before releasing the vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity issues.
Overcoming side reactions in the synthesis of pyrrolidinone derivatives
Welcome to the Technical Support Center for the synthesis of pyrrolidinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and side reactions encountered during their synthetic endeavors. Pyrrolidinone and its derivatives are crucial scaffolds in a wide array of natural products and pharmaceuticals. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to help optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of pyrrolidinone derivatives?
A1: Researchers frequently encounter several side reactions that can diminish yield and purity. These include:
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Polymerization: In the presence of a base, 2-pyrrolidinone can undergo ring-opening polymerization to form polypyrrolidone (Nylon 4).[1]
-
Hydrolysis: In strongly acidic or basic aqueous solutions, the lactam ring of 2-pyrrolidinone can hydrolyze to form 4-aminobutyric acid.[1]
-
Formation of Pyrrolidide Byproducts: Unwanted pyrrolidide derivatives can form as byproducts in slow reactions of activated carboxylates with nucleophilic amines, often due to pyrrolidine contamination in commercial phosphonium salt coupling reagents.[2]
-
Elimination Reactions: When activating hydroxyl groups for nucleophilic substitution, elimination to form an alkene can be a competing side reaction.[3]
-
Low Diastereoselectivity: In cycloaddition reactions, achieving the desired stereoisomer can be challenging, leading to mixtures of diastereomers.[4][5]
-
Competing Cyclization Pathways: In transaminase-triggered cyclizations, side reactions such as hydrolysis of the starting material and the formation of a cyclopropane byproduct can occur.[5]
Q2: How can I control stereochemistry during the synthesis of substituted pyrrolidinones?
A2: Controlling stereochemistry is a critical aspect of synthesizing complex pyrrolidinone derivatives. Key strategies include:
-
Chiral Catalysts: The use of chiral metal complexes or organocatalysts can create a chiral environment that favors the formation of one stereoisomer.[4][6] For example, in 1,3-dipolar cycloadditions, chiral metal-ligand complexes, such as those involving silver or copper with chiral ligands, are commonly used to induce high enantioselectivity.[4]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to a reactant can direct the stereochemical outcome of the reaction.
-
Optimization of Reaction Conditions: Factors such as temperature, solvent, and reagent choice can significantly influence the diastereoselectivity of the cyclization process.[4] Lowering the reaction temperature often enhances selectivity.[4][5]
-
Substrate Control: The steric bulk of substituents on the reactants can influence facial selectivity in cycloaddition reactions.[5]
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields are a common problem in organic synthesis.[7] Consider the following potential causes and their solutions:
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Competing Side Reactions: As discussed in Q1, side reactions can consume starting materials and reduce the yield of the desired product. Solution: Adjusting reaction conditions such as temperature, substrate concentration, and pH can help minimize side reactions.[5][7] For instance, removing acid from a double reductive amination can suppress pyrrole formation.[7]
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the reagents or solvent. Solution: Ensure all reagents and solvents are pure and dry, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be ideal. Solution: Systematically optimize the reaction conditions. Monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal reaction time.[4]
-
Inefficient Ring Closure: The final ring-closing step to form the pyrrolidinone may be slow or reversible. Solution: Consider using a more effective coupling agent or changing the solvent to favor cyclization. The use of molecular sieves to remove water generated during the reaction can also drive the equilibrium towards the product.[8]
Q4: What is the role of N-protecting groups in pyrrolidinone synthesis, and how do I choose the right one?
A4: Protecting the nitrogen atom of the pyrrolidine ring is often essential to prevent undesired side reactions and to direct the stereochemical outcome of transformations.[9] The choice of an N-protecting group is critical and depends on the overall synthetic strategy.[9]
-
Boc (tert-butyloxycarbonyl): Widely used due to its ease of introduction, stability, and mild deprotection conditions (acidic, like TFA or HCl).[9]
-
Cbz (benzyloxycarbonyl): Offers good stability to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis, providing orthogonality to the Boc group.[9] However, this deprotection method is not compatible with functional groups sensitive to reduction.[9]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Cleaved under basic conditions, offering another layer of orthogonality.[9]
-
Ts (Tosyl): A very robust group, suitable for syntheses involving harsh conditions.[9] However, its removal requires harsh conditions.[9]
The ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[9]
Troubleshooting Guides
Problem 1: Formation of an Unexpected Side Product
Symptoms:
-
An extra spot appears on the TLC plate.
-
NMR and Mass Spectrometry data show signals that do not correspond to the starting material or the desired product.
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for unexpected side products.
Detailed Recommendations:
-
Reagent Purity: Impurities in starting materials or reagents can lead to side reactions. For example, pyrrolidine contamination in phosphonium coupling reagents can lead to the formation of pyrrolidide byproducts.[2] Solution: Use high-purity reagents or purify them before use.
-
Reaction Conditions: Suboptimal conditions can favor side reactions. Solution: Lowering the reaction temperature can often increase selectivity by favoring the transition state with the lowest activation energy.[5] Ensure the reaction is performed under an inert atmosphere if any reagents are air-sensitive.[4]
-
Structural Characterization: If the side product is formed in a significant amount, isolating and characterizing it can provide valuable insight into the undesired reaction pathway, which can then be addressed by modifying the synthetic route.
Problem 2: Low Diastereoselectivity in Cycloaddition Reactions
Symptoms:
-
NMR analysis shows a mixture of diastereomers.
-
Difficulty in separating the desired diastereomer by chromatography.
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Recommendations:
-
Temperature Optimization: The energy difference between diastereomeric transition states can be temperature-dependent. Solution: Running the reaction at a lower temperature may enhance selectivity, though it might require longer reaction times.[4]
-
Solvent Screening: The polarity and steric bulk of the solvent can significantly influence the transition state geometry.[4] Solution: A systematic screening of solvents is recommended. For instance, in some 1,3-dipolar cycloadditions, moving from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol can improve selectivity.[4]
-
Catalyst Choice: The nature of the catalyst and its loading can have a profound impact on the stereochemical outcome.[4] Solution: If using a catalyst, screen different types (e.g., various Lewis acids or organocatalysts) and optimize the catalyst loading.[4]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Pyrrolidinone Derivatives
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | [dippeNi(COD)] | THF | 150 | 15 | 74 | [8] |
| 2 | [dippeNi(COD)] | THF | 170 | 15 | 83 | [8] |
| 3 | [dippeNi(COD)] | THF | 170 | 15 | >99* | [8] |
| 4 | None | TFE | 170 | 15 | <5 | [8] |
*With the addition of molecular sieves to trap water.
Table 2: Comparison of N-Protecting Groups for Pyrrolidine Synthesis
| Protecting Group | Introduction | Stability | Deprotection Conditions | Orthogonality | Reference |
| Boc | High Yield | Good | Mild Acid (TFA, HCl) | Orthogonal to Cbz, Fmoc | [9] |
| Cbz | High Yield | Good (Acid & Base) | Catalytic Hydrogenolysis | Orthogonal to Boc, Fmoc | [9] |
| Fmoc | High Yield | Base-labile | Mild Base (e.g., Piperidine) | Orthogonal to Boc, Cbz | [9] |
| Ts | High Yield | Very Robust | Harsh (e.g., Na/NH3) | Limited | [9] |
Experimental Protocols
General Procedure for the Synthesis of N-substituted Pyrrolidinones from Levulinic Acid
This protocol is adapted from a literature procedure for the reductive amination of levulinic acid.[8]
Materials:
-
Levulinic acid
-
Amine (e.g., benzylamine)
-
Catalyst (e.g., [dippeNi(COD)])
-
Solvent (e.g., THF, TFE)
-
Hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent)
-
Molecular sieves (optional, for water removal)
Experimental Workflow:
Caption: Experimental workflow for N-substituted pyrrolidinone synthesis.
Procedure:
-
To a suitable reaction vessel, add the levulinic acid, the amine, the solvent, and the catalyst.
-
If using a hydrogen-sensitive catalyst, purge the vessel with an inert gas like argon or nitrogen.
-
Introduce the hydrogen source. For high-pressure reactions, pressurize the vessel with hydrogen gas.
-
Heat the reaction mixture to the optimized temperature (e.g., 170 °C) with stirring.[8]
-
Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a solid catalyst was used, filter it off.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure N-substituted pyrrolidinone.
References
- 1. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one Derivatization
Welcome to the technical support center for the derivatization of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Derivatization is often essential for the analysis of chiral molecules like this compound for several reasons. Primarily, it allows for the separation and quantification of enantiomers using standard chromatographic techniques like HPLC or GC.[1] By reacting the chiral analyte with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated on an achiral stationary phase.[1] Additionally, derivatization can improve the volatility of the analyte for GC analysis and enhance the detector response for both GC and HPLC.
Q2: What are the most common chiral derivatizing agents (CDAs) for a secondary alcohol like the one in my compound?
A2: For the secondary hydroxyl group in this compound, common and effective CDAs include:
-
For Nuclear Magnetic Resonance (NMR) Analysis: α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, is widely used.[2][3] It forms diastereomeric esters, and the analysis of the ¹H or ¹⁹F NMR spectra of these esters allows for the determination of enantiomeric purity and absolute configuration.[4][5]
-
For Gas Chromatography (GC) Analysis: Trifluoroacetic anhydride (TFAA) is a common choice. It reacts with the hydroxyl group to form a trifluoroacetyl ester, which is more volatile and suitable for GC analysis.[6]
-
For High-Performance Liquid Chromatography (HPLC) Analysis: A variety of reagents can be used, including 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent) and others that introduce a chromophore or fluorophore for enhanced detection.[3][7]
Q3: What are the critical factors to consider for a successful derivatization reaction?
A3: Several factors are crucial for a successful derivatization:
-
Purity of the CDA: The chiral derivatizing agent must be of high enantiomeric purity to ensure accurate quantification of the analyte's enantiomers.
-
Reaction Completion: The derivatization reaction should proceed to completion. Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate determination of the enantiomeric ratio.[8]
-
Absence of Racemization: The reaction conditions should be mild enough to prevent racemization of either the analyte or the CDA.
-
Anhydrous Conditions: Many derivatization reagents are sensitive to moisture, which can lead to incomplete reactions and the formation of byproducts.[9] Therefore, using anhydrous solvents and reagents is critical.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Problem 1: Incomplete or No Derivatization
Symptoms:
-
Low or no product peak in the chromatogram or spectrum.
-
Presence of a large peak corresponding to the unreacted starting material.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Store derivatizing agents in a desiccator. |
| Degraded Reagent | Use a fresh bottle of the derivatizing agent. Ensure proper storage conditions as per the manufacturer's instructions. |
| Insufficient Reagent | Increase the molar excess of the derivatizing agent. A 1.5 to 2-fold excess is a good starting point, but this may need to be optimized. |
| Suboptimal Reaction Temperature | For sterically hindered alcohols, gentle heating (e.g., 40-60°C) may be required. However, be cautious as excessive heat can cause degradation. Monitor the reaction at different temperatures to find the optimum. |
| Insufficient Reaction Time | Allow the reaction to proceed for a longer duration. Monitor the reaction progress over time (e.g., at 30 min, 1h, 2h) to determine the optimal reaction time. |
| Steric Hindrance | The secondary alcohol in the target molecule might be sterically hindered. Consider using a more reactive derivatizing agent or adding a catalyst (e.g., 4-dimethylaminopyridine (DMAP) for esterifications). |
Problem 2: Extra or Unexpected Peaks in the Chromatogram
Symptoms:
-
Multiple peaks for a single analyte.
-
Appearance of unknown peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Byproducts from the Derivatizing Reagent | Run a reagent blank (all components except the analyte) to identify peaks originating from the reagent. If problematic, consider a different batch or supplier of the reagent. |
| Side Reactions | The amide functionality in the molecule could potentially undergo side reactions under harsh conditions. Use milder reaction conditions (lower temperature, shorter time). |
| Incomplete Reaction | As mentioned in Problem 1, an incomplete reaction will show both the derivatized and underivatized analyte. Optimize the reaction conditions for full conversion. |
| Contamination | Ensure high purity of solvents and reagents. Thoroughly clean all glassware. |
Problem 3: Poor Peak Shape (Tailing) in GC/HPLC Analysis
Symptoms:
-
Asymmetrical peaks with a "tail".
Possible Causes and Solutions:
| Cause | Solution |
| Interaction with Active Sites on the Column | In GC, this can be due to interactions with silanol groups. Use a deactivated column or perform column conditioning.[2][10] In HPLC, ensure the column is well-equilibrated with the mobile phase. |
| Incomplete Derivatization | The polar underivatized analyte can interact strongly with the column, leading to tailing.[9] Ensure the derivatization reaction goes to completion. |
| Column Overload | Injecting too much sample can lead to poor peak shape.[9] Dilute the sample or reduce the injection volume. |
| Improper GC Inlet or Column Installation | Ensure the GC column is cut cleanly and installed correctly in the inlet and detector to avoid dead volume.[10] |
Experimental Protocols
The following are generalized protocols for common derivatization methods applicable to this compound. Note: These are starting points and may require optimization for your specific application.
Protocol 1: Mosher's Ester Formation for NMR Analysis
Objective: To form diastereomeric esters for the determination of enantiomeric purity and absolute configuration by NMR.
Materials:
-
This compound (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
In two separate, dry NMR tubes, dissolve ~2.5 mg of this compound in 0.5 mL of anhydrous CDCl₃.
-
To each tube, add a small excess of anhydrous pyridine (~5-10 µL).
-
To one tube, add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl. To the other tube, add a similar excess of (S)-MTPA-Cl.
-
Cap the NMR tubes and gently agitate to mix the contents.
-
Allow the reactions to proceed at room temperature for at least 4 hours, or until the reaction is complete (monitor by TLC or ¹H NMR).
-
Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric esters.
-
Analyze the spectra to determine the chemical shift differences (Δδ = δS - δR) for protons near the chiral center.[5][11]
Protocol 2: Trifluoroacetylation for GC-MS Analysis
Objective: To form a volatile derivative for GC-MS analysis.
Materials:
-
This compound (~1 mg)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Anhydrous base (e.g., pyridine or triethylamine, optional but recommended)
Procedure:
-
In a dry vial, dissolve ~1 mg of the analyte in 200 µL of anhydrous dichloromethane.
-
Add 100 µL of TFAA and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of dry nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Data Presentation
The following tables provide representative data for the optimization of derivatization reactions of chiral secondary alcohols. These values should be used as a guide for the optimization of the derivatization of this compound.
Table 1: Optimization of Reaction Conditions for Trifluoroacetylation of a Chiral Secondary Alcohol for GC Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended Starting Point |
| Reagent | TFAA | TFAA | TFAA | TFAA |
| Solvent | Dichloromethane | Acetonitrile | Ethyl Acetate | Dichloromethane |
| Temperature | Room Temp. | 60°C | 80°C | 60°C |
| Time | 15 min | 30 min | 60 min | 30 min |
| Catalyst | None | Pyridine | DMAP | Pyridine |
| Relative Yield (%) | 65 | 98 | 95 (some degradation) | - |
Table 2: Representative HPLC Separation Data for Diastereomeric Esters of a Chiral Hydroxy Amide
| Derivatizing Agent | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |
| (R)-MTPA-Cl | Hexane:Isopropanol (90:10) | 1.0 | 12.5 | 14.2 | 2.1 |
| FDAA | Acetonitrile:Water with 0.1% TFA (gradient) | 0.8 | 18.3 | 20.1 | 2.5 |
| Benzoyl Chloride | Methanol:Water (70:30) | 1.2 | 9.8 | 10.5 | 1.6 |
Mandatory Visualization
Caption: A typical experimental workflow for the derivatization of this compound.
Caption: A troubleshooting decision tree for addressing incomplete derivatization reactions.
References
- 1. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC-MS analysis of amino acid enantiomers, as their N(O,S)-perfluoroacyl perfluoroalkyl esters: Application to space analysis [sfera.unife.it]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting chiral HPLC separation of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one enantiomers
Technical Support Center: Chiral HPLC Separation of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chiral HPLC separation of this compound enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for this compound?
A1: The most effective approach is a systematic screening of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often successful for separating a wide range of chiral compounds, including those with hydroxyl and amino groups.[1][2] A typical starting point for normal phase HPLC would be a mobile phase consisting of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (EtOH).[3]
Q2: My analyte, this compound, is basic. Do I need to use an additive in the mobile phase?
A2: Yes, for basic compounds, it is highly recommended to add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or butylamine.[1][3] This additive helps to prevent peak tailing by minimizing undesirable interactions between the basic analyte and acidic residual silanol groups on the silica support of the stationary phase.[4]
Q3: Can the type of alcohol used as a mobile phase modifier affect the separation?
A3: Absolutely. The choice of alcohol (e.g., methanol, ethanol, isopropanol) can significantly influence selectivity and resolution.[2][3] The polarity and size of the alcohol molecule affect the interactions with the CSP and the analyte.[3] It is advisable to screen different alcohols during method development to find the optimal conditions for your specific separation.[3]
Q4: I am observing a single, broad peak instead of two separate enantiomer peaks. What does this mean?
A4: This indicates a lack of enantioselectivity under the current conditions. The chosen CSP may not be appropriate for this analyte, or the mobile phase may be too strong, causing the enantiomers to elute too quickly without interacting sufficiently with the stationary phase.[3] Consider screening different CSPs or reducing the polarity of the mobile phase (e.g., by decreasing the percentage of the alcohol modifier).
Q5: Can temperature be used to optimize the separation?
A5: Yes, temperature is a critical parameter for optimizing chiral separations.[2][5] Lowering the temperature often improves resolution, although this can also lead to broader peaks and longer retention times.[6] Conversely, increasing the temperature can sometimes improve peak efficiency.[7] It's important to study the effect of temperature in increments (e.g., 5°C) to find the best balance of resolution and analysis time.[4] In some cases, temperature changes can even reverse the elution order of the enantiomers.[8][9]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting (single peak) or only partially separated (Resolution < 1.5).
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Quantitative Data Example: Effect of Mobile Phase Modifier
This table illustrates how changing the alcohol modifier can impact the separation of the enantiomers on a representative polysaccharide CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).
| Mobile Phase (n-Hexane : Alcohol, 90:10 v/v + 0.1% DEA) | Retention Factor (k1) | Selectivity (α) | Resolution (Rs) |
| Isopropanol (IPA) | 2.85 | 1.18 | 2.10 |
| Ethanol (EtOH) | 3.50 | 1.12 | 1.55 |
| Methanol (MeOH) | 4.75 | 1.05 | 0.80 |
Data is representative and intended for illustrative purposes.
Issue 2: Peak Splitting or Shoulder Peaks
Symptom: A single enantiomer peak appears as a doublet, or a distinct shoulder is visible.
Caption: Troubleshooting workflow for peak splitting.
Detailed Explanation:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peaks.[10] Diluting the sample is a simple way to check for this.[4]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet, resulting in split peaks.[11][12] Always try to dissolve the sample in the mobile phase itself.
-
Hardware Issues: A partially blocked column frit or a void (channel) in the stationary phase packing can disrupt the flow path, causing the sample band to split.[11]
-
Keto-Enol Tautomerism: Your analyte, a ketone, can exist in equilibrium with its enol tautomer.[13][14] If the interconversion between these two forms is slow on the chromatographic timescale, you may see two separate peaks or a split peak for a single enantiomer. Adjusting temperature or mobile phase pH can sometimes influence this equilibrium.[15] Lowering the temperature may slow the conversion enough to resolve the forms or, conversely, increasing it may speed it up to merge them into a single sharp peak.[15]
Issue 3: Peak Tailing
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.
Detailed Explanation:
-
Secondary Silanol Interactions: As a basic compound, this compound can interact strongly with acidic silanol groups on the surface of the silica-based CSP. This is a common cause of peak tailing.[4]
-
Solution: Add a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase. The modifier competes with the analyte for the active silanol sites, leading to more symmetrical peaks.[4]
-
-
Column Overload: As with peak splitting, overloading the column can also cause tailing.
-
Solution: Prepare 1:10 and 1:100 dilutions of your sample and reinject. If the peak shape improves, the original sample was too concentrated.[4]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.[16]
-
Solution: For immobilized CSPs, a regeneration procedure with stronger solvents may restore performance.[16] Coated CSPs are more sensitive and may need to be replaced.
-
Quantitative Data Example: Effect of Temperature
This table shows a typical relationship between column temperature, retention, and resolution. Generally, lower temperatures increase retention and may improve resolution, but can also decrease efficiency (broader peaks).[6][7]
| Temperature (°C) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 35 | 8.2 | 8.8 | 1.45 |
| 25 | 10.5 | 11.5 | 1.90 |
| 15 | 14.1 | 15.8 | 2.25 |
Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
-
Column Selection: Select 3-4 CSPs with different selectivities. Good starting choices include columns based on:
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
Cyclodextrin-based phases (e.g., hydroxypropyl-β-cyclodextrin)[17]
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard of 2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one in the initial mobile phase or a compatible solvent.
-
Mobile Phase Preparation:
-
Screening Solvent A: n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA.
-
Screening Solvent B: n-Hexane / Ethanol (90:10 v/v) + 0.1% DEA.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
-
Procedure:
-
Equilibrate the first column with Screening Solvent A until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Flush the column and system, then equilibrate with Screening Solvent B.
-
Inject the sample again.
-
Repeat this process for each selected CSP.
-
-
Evaluation: Analyze the chromatograms for any sign of separation (peak shoulders or partial resolution). Select the CSP and mobile phase combination that provides the best initial separation for further optimization.[4]
Protocol 2: Mobile Phase Optimization
-
Select Best CSP: Using the column and alcohol modifier that showed the most promise during screening.
-
Optimize Modifier Percentage:
-
Prepare a series of mobile phases by varying the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%) in n-hexane, keeping the 0.1% DEA constant.
-
Run the sample with each mobile phase composition, ensuring the column is fully equilibrated before each injection.
-
Plot the resolution (Rs) and retention time against the percentage of modifier to find the optimal balance.
-
-
Test Additives (If Necessary):
-
If peak shape is still poor, you can evaluate different basic additives (e.g., ethanolamine, butylamine) at the same concentration (0.1%).
-
For analytes with acidic properties, an acidic modifier like 0.1% trifluoroacetic acid (TFA) would be used instead.[1]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uhplcs.com [uhplcs.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 16. chiraltech.com [chiraltech.com]
- 17. sfera.unife.it [sfera.unife.it]
Stability issues of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The chemical structure of this compound contains two primary functional groups that influence its stability: an α-hydroxy ketone and a pyrrolidine ring.
-
α-Hydroxy Ketone Moiety: This group is susceptible to rearrangement, particularly under acidic, basic, or thermal stress, in a process known as the α-ketol rearrangement.[1][2] This is a reversible reaction that leads to the formation of a more thermodynamically stable isomeric product.
-
Pyrrolidine Moiety: The tertiary amine within the pyrrolidine ring is a potential site for oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents, potentially leading to the formation of N-oxides or other oxidative degradation products.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is expected to be significantly influenced by pH.
-
Acidic Conditions: In acidic solutions, the α-ketol rearrangement can be catalyzed. Protonation of the pyrrolidine nitrogen may also occur, which could influence its susceptibility to other degradation pathways.
-
Basic Conditions: Basic conditions can also promote the α-ketol rearrangement through the deprotonation of the hydroxyl group.[2]
-
Neutral Conditions: The compound is expected to be most stable at or near neutral pH, where both acid and base-catalyzed degradation pathways are minimized.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of the compound in solution, it is recommended to store it in a cool, dark place. For long-term storage, refrigeration at 2-8 °C is advisable. To prevent oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is beneficial. Solutions should ideally be prepared fresh. If storage is necessary, use of a buffered solution at a neutral pH is recommended.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[3][4] This method should be capable of separating the intact this compound from its potential degradation products. For the identification of unknown degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[3]
Troubleshooting Guide
Q5: I observe a new, significant peak in my HPLC chromatogram after storing my sample in solution at room temperature for a few days. What could this new peak be?
A5: The appearance of a new peak suggests that your compound is degrading. Given the structure of this compound, the new peak could be an isomer formed through the α-ketol rearrangement.[1][2] This is a common degradation pathway for α-hydroxy ketones. To confirm this, you could attempt to isolate the new peak and characterize its structure using mass spectrometry or NMR.
Q6: My solution of this compound has developed a yellowish tint over time. What could be the cause?
A6: A change in color often indicates the formation of degradation products, which may be the result of oxidation. The pyrrolidine ring is susceptible to oxidation.[5][6] It is also possible that minor impurities in your sample are degrading to form colored compounds. It is recommended to re-analyze your sample by HPLC to check for the appearance of new impurity peaks and to store your solutions protected from light and oxygen.
Q7: I am having difficulty developing a stability-indicating HPLC method. My peaks are tailing and I have poor resolution between my parent compound and a suspected degradant. What can I do?
A7: Peak tailing and poor resolution are common challenges in HPLC method development.[7][8][9] Here are a few troubleshooting steps:
-
Adjust Mobile Phase pH: The compound has a basic nitrogen, so the pH of the mobile phase will significantly affect peak shape. Try adjusting the pH with a suitable buffer (e.g., phosphate or acetate) to be at least 2 pH units away from the pKa of the pyrrolidine nitrogen.
-
Change Column Chemistry: If you are using a standard C18 column, consider trying a column with a different selectivity, such as a polar-embedded phase or a phenyl-hexyl phase.[10]
-
Optimize Gradient and Flow Rate: Adjusting the gradient slope and flow rate can improve the separation of closely eluting peaks.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Assay of Parent Compound (%) | Major Degradation Product (% Peak Area) |
| 0.1 M HCl | 24 hours | 85.2 | Isomer (α-ketol rearrangement product) (12.5%) |
| 0.1 M NaOH | 24 hours | 88.9 | Isomer (α-ketol rearrangement product) (9.8%) |
| 3% H₂O₂ | 24 hours | 92.1 | Oxidized Product (N-oxide) (6.5%) |
| Heat (60 °C) | 48 hours | 95.8 | Isomer (α-ketol rearrangement product) (3.1%) |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.5 | Minor unidentified degradants (<0.5% each) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways.[11][12][13][14][15]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solution of the compound in a transparent vial.
-
Heat the vial in an oven at 60°C for 48 hours.
-
Maintain a control sample at room temperature.
-
After the heating period, allow the sample to cool, and analyze by HPLC along with the control.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze both samples by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.[3][4][16][17]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with a shallow gradient, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected results in a stability study.
Caption: Key factors influencing the stability of the compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 3. irjpms.com [irjpms.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 6. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. ijsdr.org [ijsdr.org]
- 9. aelabgroup.com [aelabgroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. ijrpp.com [ijrpp.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Scaling Up Production of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up production of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most direct and scalable approach is the amidation of (S)-lactic acid with pyrrolidine. This involves activating the carboxylic acid of (S)-lactic acid to facilitate the nucleophilic attack by pyrrolidine, forming the desired amide bond. For large-scale production, using a suitable coupling agent or converting lactic acid to a more reactive intermediate like an acyl chloride is common.
Q2: What are the critical parameters to control during the reaction to ensure high yield and enantiomeric purity?
A2: Key parameters include:
-
Temperature Control: The reaction is often exothermic, especially during the addition of coupling agents or acyl chlorides. Maintaining a low temperature (e.g., 0-5 °C) during this stage is crucial to prevent side reactions and potential racemization.
-
Stoichiometry: Precise control over the molar ratios of (S)-lactic acid, pyrrolidine, and the coupling agent is essential for maximizing conversion and minimizing impurities.
-
Moisture Control: The reaction should be carried out under anhydrous conditions, as water can react with the activated lactic acid intermediate, reducing the yield.
-
Stirring: Efficient mixing is necessary to ensure homogeneity, especially in large-volume reactors.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be periodically analyzed to check for the disappearance of the starting materials and the formation of the product.
Q4: What are the recommended methods for purification on a large scale?
A4: For large-scale purification, liquid-liquid extraction is typically used to remove water-soluble impurities and unreacted starting materials. The crude product can then be further purified by vacuum distillation or crystallization. Column chromatography is generally less practical for large quantities but can be used if very high purity is required.
Q5: How is the enantiomeric purity of the final product determined?
A5: The enantiomeric purity is best determined by chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the (S) and (R) enantiomers, allowing for accurate quantification of the enantiomeric excess (ee).[1]
Synthesis Workflow and Quality Control
The following diagram illustrates a typical workflow for the synthesis and quality control of this compound.
Caption: General workflow for synthesis and quality control.
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is suitable for a large-scale synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| (S)-Lactic acid | 90.08 | 9.0 | 100 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 13.1 | 110 | 1.1 |
| Pyrrolidine | 71.12 | 7.8 | 110 | 1.1 |
| Toluene | - | 50 L | - | - |
| Sodium Bicarbonate (aq. sat.) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Activation: Charge a 100 L glass-lined reactor with (S)-lactic acid (9.0 kg) and toluene (20 L) under a nitrogen atmosphere. Cool the mixture to 0-5 °C. Slowly add thionyl chloride (13.1 kg) dropwise over 2-3 hours, maintaining the internal temperature below 10 °C. After the addition, allow the mixture to slowly warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by quenching an aliquot and analyzing by ¹H NMR).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene, yielding the crude (S)-2-chloropropanoyl chloride.
-
Coupling: Dissolve the crude acyl chloride in fresh anhydrous toluene (30 L) and cool the solution to 0-5 °C. In a separate vessel, prepare a solution of pyrrolidine (7.8 kg) in toluene (10 L). Add the pyrrolidine solution dropwise to the acyl chloride solution over 2-3 hours, keeping the temperature below 10 °C.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding water (20 L). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 L) and brine (15 L).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation.
Protocol 2: Analytical Method for Purity and Enantiomeric Excess
Method: Chiral High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~10 mg of the sample in 10 mL of the mobile phase. |
Troubleshooting Guide
Unforeseen challenges can arise during the scale-up process. The following guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete activation of lactic acid.2. Reaction with residual moisture.3. Side reactions due to high temperature. | 1. Ensure sufficient equivalents of activating agent and adequate reaction time.2. Use anhydrous solvents and reagents; perform under an inert atmosphere.3. Maintain strict temperature control, especially during additions. |
| Low Enantiomeric Purity (Racemization) | 1. High reaction temperature.2. Presence of a strong base.3. Prolonged reaction time at elevated temperatures. | 1. Keep reaction temperatures low (0-5 °C).2. Use a non-nucleophilic base for scavenging acid if necessary, or use an excess of the amine.3. Optimize reaction time to ensure completion without unnecessary heating. |
| Product "Oils Out" During Crystallization | 1. The boiling point of the solvent is higher than the melting point of the compound.2. Solution is cooled too quickly.3. Impurities are present. | 1. Select a lower-boiling point solvent or a different solvent system.2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.3. Perform an initial purification step (e.g., extraction) to remove major impurities. |
| Inconsistent Batch-to-Batch Results | 1. Variation in raw material quality.2. Poor control over reaction parameters (temperature, addition rate).3. Inefficient mixing at a larger scale. | 1. Implement quality control checks for all incoming raw materials.2. Use automated reactor systems for better control over process parameters.3. Ensure the reactor's stirrer design is adequate for the scale and viscosity of the reaction mixture. |
Troubleshooting Logic Diagram
The diagram below provides a logical workflow for troubleshooting low product yield.
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Stereochemical Integrity of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
Welcome to the technical support center for (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and maintaining the stereochemical purity of this chiral building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers (a racemate). For this compound, the chiral center is the carbon atom bonded to the hydroxyl group (the α-carbon). The biological activity of chiral molecules is often highly dependent on their specific stereochemistry. The undesired enantiomer may have lower activity, different activity, or even adverse effects. Therefore, maintaining the enantiomeric purity is critical in pharmaceutical synthesis.
Q2: What is the primary mechanism that leads to the racemization of this compound?
A2: The primary mechanism for racemization in α-hydroxy ketones and amides is through the formation of a planar enolate intermediate under basic conditions.[1][2] A base can abstract the acidic proton on the α-carbon, creating a planar enolate.[2] Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a 50:50 mixture of the (S) and (R) enantiomers.[2] Acidic conditions can also promote racemization through the formation of a planar enol, but base-catalyzed racemization is more common for this type of structure.[3]
Q3: Which reaction conditions are most likely to cause racemization?
A3: The following conditions significantly increase the risk of racemization:
-
Presence of strong bases: Strong bases readily abstract the α-proton, facilitating the formation of the enolate intermediate.[1][4]
-
Elevated temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for enolization and can accelerate the rate of racemization.[4][5]
-
Prolonged reaction times: The longer the compound is exposed to harsh conditions, the greater the extent of racemization.
-
Protic solvents: Certain polar protic solvents can facilitate proton exchange, contributing to racemization.
Q4: How can I determine if my product has undergone racemization?
A4: The most common and reliable method for determining the enantiomeric excess (ee) of your product is through chiral High-Performance Liquid Chromatography (HPLC).[6] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, and polarimetry, though HPLC is often the preferred method for its accuracy and sensitivity.[6]
Troubleshooting Guide: Loss of Enantiomeric Purity
If you observe a decrease in the enantiomeric excess (% ee) of your this compound product, consult the following guide.
Caption: Troubleshooting flowchart for racemization.
Mechanism of Base-Catalyzed Racemization
The diagram below illustrates the step-by-step mechanism through which a base can cause the racemization of this compound.
Caption: Mechanism of base-catalyzed racemization.
Prevention Strategies & Data Summary
To minimize racemization, careful control of reaction parameters is essential. The following table summarizes the expected impact of various conditions on the final enantiomeric excess (% ee) of the product.
| Parameter | Condition | Expected Impact on % ee | Recommendation |
| Base | Strong Base (e.g., NaOH, LDA) | High risk of racemization | Avoid if possible. |
| Weak, non-nucleophilic base (e.g., DIPEA, DBU) | Lower risk of racemization | Recommended. | |
| Temperature | High Temperature (> 40 °C) | Significant decrease in % ee | Avoid. |
| Room Temperature (~25 °C) | Moderate risk, substrate-dependent | Proceed with caution. | |
| Low Temperature (≤ 0 °C) | Minimal risk of racemization | Recommended. | |
| Solvent | Polar Protic (e.g., EtOH, MeOH) | Can facilitate proton transfer | Use with caution. |
| Polar Aprotic (e.g., THF, DCM, ACN) | Generally preferred | Recommended. | |
| Reaction Time | Prolonged (> 24h) | Increased risk of racemization | Monitor reaction for completion and work up promptly. |
| Short (< 12h) | Lower risk of racemization | Recommended. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Racemization
This protocol outlines a general approach for a reaction involving this compound where a base is required.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and the appropriate anhydrous polar aprotic solvent (e.g., THF or DCM).
-
Cooling: Cool the solution to the desired low temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Reagent Addition: If other reagents are required, add them at this low temperature.
-
Base Addition: Slowly add the weak, non-nucleophilic base (e.g., DIPEA, 1.1 equiv) dropwise over several minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution) at the low temperature before warming to room temperature.
-
Purification: Extract the product and purify using standard techniques such as flash column chromatography.
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
This protocol provides a general workflow for determining the % ee of a purified sample. The exact column and mobile phase will require optimization.
Caption: Workflow for Chiral HPLC analysis.
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the HPLC mobile phase.[6]
-
Racemic Standard: Prepare a racemic standard to identify the retention times of both the (S) and (R) enantiomers. This can be done by treating a small sample of the pure enantiomer with a strong base (e.g., NaH in THF) for a short period to induce complete racemization.
-
Column and Method Selection: Select a suitable chiral HPLC column. A common starting point for method development is a polysaccharide-based column with a mobile phase of hexane and isopropanol.[6]
-
Optimization: Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) of the two enantiomers in the racemic standard.
-
Analysis: Inject the sample and record the chromatogram.
-
Calculation: Identify the peaks corresponding to the (S) and (R) enantiomers based on the racemic standard. Calculate the enantiomeric excess using the peak areas: % ee = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Common pitfalls in the functionalization of pyrrolidine rings.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of pyrrolidine rings.
Section 1: Protecting Group Strategies
The selection of a suitable nitrogen-protecting group is critical for the successful synthesis of pyrrolidine-containing molecules.[1] It influences the reactivity of the nitrogen, the stability of the molecule under various conditions, and the ease of its eventual removal.[1]
FAQ 1: How do I choose the right N-protecting group for my synthesis?
Answer: The choice of an N-protecting group should be guided by your overall synthetic strategy, including the functional groups present in your molecule and the planned subsequent reaction steps.[1] An ideal protecting group is easy to introduce, stable under your reaction conditions, and readily removable under mild conditions that do not affect other parts of your molecule.[1]
Here is a comparison of common N-protecting groups:
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Characteristics |
| tert-Butoxycarbonyl | Boc | Stable to base and nucleophiles.[1] | Mild acidic conditions (e.g., TFA, HCl in dioxane).[1] | Very common, generally good for most syntheses.[1] |
| Benzyloxycarbonyl | Cbz | Stable to acid and base.[1] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[1] | Offers orthogonality to acid-labile groups.[1] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid and hydrogenolysis. | Basic conditions (e.g., Piperidine in DMF).[1] | Base-labile, orthogonal to Boc and Cbz.[1] |
| Tosyl (p-toluenesulfonyl) | Ts | Highly robust; stable to strong acids, bases, and organometallics.[1] | Harsh conditions (e.g., Na/NH₃, HBr/phenol).[1] | Electron-withdrawing nature can facilitate reactions at the α-carbon.[1] |
Below is a decision-making workflow for selecting an N-protecting group.
Section 2: Regio- and Stereoselectivity Issues
Controlling the position (regio-) and 3D orientation (stereo-) of new functional groups is a primary challenge in pyrrolidine chemistry. This is particularly true for C-H functionalization reactions.
FAQ 2: My C-H arylation is giving a mixture of C2 and C4 products with poor stereoselectivity. How can I improve this?
Answer: Achieving high regio- and stereoselectivity in C-H functionalization often requires careful optimization of the directing group, catalyst, and reaction conditions.
-
Directing Group: An aminoquinoline (AQ) auxiliary at the C3 position has been shown to direct arylation selectively to the C4 position.[2][3] The directing group can be removed later to provide access to various functional groups like amides, acids, and alcohols.[2]
-
N-Protecting Group: A bulky N-protecting group like N-Boc can sterically hinder the C2 position, favoring functionalization at C4.[2]
-
Reaction Conditions: Solvents, bases, and additives are critical. For instance, in a palladium-catalyzed C4-arylation, α,α,α-trifluorotoluene was found to be a superior solvent to toluene or t-amyl-OH, improving yield and reducing C2 functionalization.[2]
Troubleshooting Low Stereoselectivity:
Poor stereoselectivity (diastereomeric ratio or enantiomeric excess) is a common issue.[4] Here is a logical workflow to address it.
Table of Conditions for Pd-Catalyzed C4-Arylation of Pyrrolidine-3-Carboxamide: [2]
| Entry | Deviation from Standard Conditions | C4:C2 Ratio | Yield of C4 Product (2a) |
| 1 | Standard (Toluene solvent) | 2.6 : 1 | 28% |
| 2 | No PivOH (additive) | 1.8 : 1 | 20% |
| 3 | AcOH instead of PivOH | 2.1 : 1 | 19% |
| 4 | t-amyl-OH solvent | 1.1 : 1 | 15% |
| 5 | α,α,α-Trifluorotoluene solvent | 5.8 : 1 | 46% |
| 6 | Halved base loading (1 equiv) | 5.8 : 1 | 46% |
Standard Conditions: Pyrrolidine 1 (1 equiv), 4-iodoanisole (1.5 equiv), Pd(OAc)₂ (10 mol %), AgOAc (2 equiv), PivOH (0.5 equiv), Toluene, 120 °C.
Section 3: Common Side Reactions and Byproducts
Unwanted side reactions can significantly lower the yield of the desired product. Identifying and mitigating these pathways is key to a successful functionalization.
FAQ 3: My 1,3-dipolar cycloaddition is giving low yields and a mixture of regioisomers. What's going wrong?
Answer: The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a powerful tool for building the pyrrolidine ring, but it can be prone to issues with regioselectivity.[5][6] The electronic properties of the substituents on both the ylide and the dipolarophile are key determinants.[5]
-
Mitigation Strategy: Modify the electronic nature of the substituents. Electron-withdrawing groups on the dipolarophile often favor one regioisomer over the other.[5] Careful selection of the catalyst system, such as using AgOAc with a chiral ligand like (S)-QUINAP, can also effectively control both regio- and stereoselectivity.[5]
FAQ 4: I'm observing significant ring-opening of my pyrrolidine substrate. How can I prevent this?
Answer: Unstrained rings like pyrrolidine are generally stable, but ring-opening can occur under certain oxidative or reductive conditions, posing a significant challenge.[7][8]
-
Oxidative Ring Opening: δ-oxidation of the pyrrolidine ring can lead to an aminoaldehyde intermediate, which can undergo further reactions, including intramolecular cyclization or rearrangement.[9] This is a known metabolic pathway for drugs like Daclatasvir.[9] To avoid this, consider using milder or more selective oxidizing agents. Electrochemical methods using mediators like ketoABNO can offer high selectivity for oxidation to the lactam without ring cleavage.[10]
-
Reductive Ring Opening: Reductive C-N bond cleavage can be promoted by photoredox catalysis.[7][8] The choice of the N-acyl group is critical; electron-donating groups (like benzoyl) are more susceptible to this cleavage than electron-withdrawing groups (like acetyl or trifluoroacetyl).[7] If ring-opening is undesired, avoid highly reductive conditions or switch to a more electron-withdrawing N-protecting group.
Below is a diagram illustrating competing reaction pathways in the C-H functionalization of a substituted pyrrolidine.
Section 4: Experimental Protocols
Representative Protocol: Palladium-Catalyzed C(sp³)–H Arylation at C4[2]
This protocol describes the regio- and stereoselective arylation at the C4 position of an N-Boc-pyrrolidine-3-carboxamide derivative.
Materials:
-
N-Boc-pyrrolidine-3-carboxamide substrate (1.0 equiv)
-
Aryl iodide (e.g., 4-iodoanisole) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.10 equiv)
-
Silver(I) acetate (AgOAc) (2.0 equiv)
-
Pivalic acid (PivOH) (0.5 equiv)
-
Anhydrous α,α,α-trifluorotoluene
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the N-Boc-pyrrolidine-3-carboxamide substrate, aryl iodide, Pd(OAc)₂, AgOAc, and PivOH.
-
Add anhydrous α,α,α-trifluorotoluene to achieve the desired concentration (e.g., 0.25 M).
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired C4-arylated pyrrolidine.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of (S)- and (R)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one: An Inquiry into Enantioselective Biological Activity
A definitive comparison of the biological activities of the (S) and (R) enantiomers of 2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one is not available in the current scientific literature based on a comprehensive search of publicly accessible databases. While the pyrrolidine scaffold is a common motif in a wide array of biologically active compounds, specific data delineating the differential effects of these particular enantiomers remains elusive.
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse therapeutic applications.[1][2] Derivatives of pyrrolidinone, a related structure, have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant properties.[1][3]
The chirality of drug molecules is a critical factor in their pharmacological profile, as enantiomers can exhibit significantly different potency, efficacy, and toxicity. This stereoselectivity arises from the three-dimensional nature of biological targets such as enzymes and receptors, which often have chiral binding sites. A classic example is the drug thalidomide, where one enantiomer is effective against morning sickness while the other is teratogenic.
Although no direct comparative studies for (S)- and (R)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one were identified, the broader class of pyrrolidine-containing compounds has been the subject of extensive research. For instance, various pyrrolidine derivatives have been synthesized and evaluated for their potential as antibacterial, antifungal, and anticancer agents.[4][5][6] Furthermore, the synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs have been explored for antiviral and anticancer activities.[7]
The lack of specific comparative data for the enantiomers highlights a potential area for future research. Investigating the stereoselective interactions of these compounds with biological targets could uncover novel therapeutic agents with improved pharmacological properties. Such studies would typically involve the separate synthesis or chiral resolution of the (S) and (R) enantiomers, followed by a battery of in vitro and in vivo assays to characterize their respective biological activities.
Hypothetical Experimental Workflow for Comparative Analysis
Should such a comparative study be undertaken, a logical experimental workflow would be as follows:
Figure 1. A generalized workflow for the comparative biological evaluation of chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
A Comparative Guide to the Efficacy of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one and Other Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure pharmaceuticals and fine chemicals, the selection of an appropriate chiral building block or auxiliary is a critical determinant of synthetic efficiency and stereochemical outcome. This guide provides a comprehensive comparison of the efficacy of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, a proline-derived chiral amino alcohol, with other prominent classes of chiral building blocks. The comparison is supported by experimental data from the literature, focusing on key asymmetric transformations such as aldol and Michael reactions.
This compound belongs to the family of chiral pyrrolidine-based catalysts, which are known for their robustness, accessibility, and ability to mimic natural enzyme catalysis.[1] These organocatalysts operate through the formation of chiral enamine or iminium ion intermediates, effectively controlling the stereochemical course of carbon-carbon bond-forming reactions.[2][3]
Comparative Performance in Asymmetric Reactions
The efficacy of a chiral building block is primarily assessed by the yield and the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. The following tables summarize the performance of various proline-derived catalysts, including those structurally related to this compound, and compares them with other widely used chiral auxiliaries, such as Evans oxazolidinones.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Catalyst / Auxiliary | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) / dr | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | 76 | [4] |
| (S)-Diphenylprolinol TMS Ether | Benzaldehyde | Cyclohexanone | Toluene | 95 | 99 (anti) | [5] |
| L-Prolinamide Derivative (10g) | 4-Nitrobenzaldehyde | Cyclohexanone | - | Low | Good | [6] |
| Evans Oxazolidinone | Isobutyraldehyde | N/A (Enolate) | CH₂Cl₂ | 90-95 | >99:1 (syn) | [7] |
Data for this compound in this specific reaction was not available in the searched literature. However, its structural similarity to other proline-derived catalysts suggests it would be an effective catalyst. The N-substituent is known to influence the steric environment and can lead to improved selectivity.[8]
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction crucial for the formation of 1,5-dicarbonyl compounds and related structures.
| Catalyst / Auxiliary | Michael Acceptor | Michael Donor | Solvent | Yield (%) | ee (%) | Reference |
| (S)-Prolinol | Nitrostyrene | Cyclohexanone | CH₂Cl₂ | 92 | 99 | [5] |
| Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehyde | Malonate | CH₂Cl₂ | 91 | 99 | [5] |
| Cinchona Alkaloid Derivative | Nitrostyrene | Acetophenone | Toluene | 98 | 94 | [1] |
While direct data for this compound is limited, the performance of (S)-prolinol, its parent structure, is excellent. The addition of a substituent on the pyrrolidine nitrogen in similar catalysts has been shown to enhance stereocontrol.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and objective comparison of catalyst performance.
General Procedure for Asymmetric Aldol Reaction Catalyzed by a Proline-Derivative
This protocol is a representative procedure for the enantioselective aldol reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
This compound (or other proline-derived catalyst) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., DMSO, CH₂Cl₂, Toluene) (2.0 mL)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde, the ketone, and the chosen anhydrous solvent.
-
Add the chiral catalyst.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C). The reaction progress is monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).[3]
General Procedure for Asymmetric Michael Addition Catalyzed by a Prolinol-Derivative
This protocol is a representative procedure for the enantioselective Michael addition.
Materials:
-
Michael acceptor (e.g., nitroolefin) (1.0 mmol)
-
Michael donor (e.g., ketone or aldehyde) (2.0 mmol)
-
(S)-Prolinol or a derivative (0.1 mmol, 10 mol%)
-
Anhydrous CH₂Cl₂ (2.0 mL)
Procedure:
-
To a stirred solution of the Michael acceptor and the chiral catalyst in CH₂Cl₂ at room temperature, add the Michael donor.
-
Stir the reaction mixture for the time indicated in the relevant literature (typically 24-72 hours). Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (by ¹H NMR) and the enantiomeric excess (by chiral HPLC).[5]
Mechanistic Insights and Visualizations
The stereochemical outcome of these organocatalyzed reactions is dictated by the formation of specific transition states. The following diagrams, generated using the DOT language, illustrate the key catalytic cycles.
Caption: Enamine catalysis cycle for the asymmetric aldol reaction.
Caption: Iminium ion catalysis for the asymmetric Michael addition.
Caption: A generalized workflow for asymmetric synthesis experiments.
Conclusion
This compound and its structural analogs, derived from the readily available chiral pool of proline, are highly effective organocatalysts for key asymmetric transformations. They offer a powerful and often more environmentally benign alternative to metal-based catalysts. While direct comparative data for this compound is still emerging, the extensive research on related proline and prolinol derivatives demonstrates the immense potential of this class of chiral building blocks. The choice of catalyst is reaction-dependent, and factors such as the nature of the substrates, solvent, and temperature play a crucial role in optimizing both yield and stereoselectivity. For reactions requiring high levels of stereocontrol, proline derivatives with increased steric bulk on the nitrogen atom often provide superior results. Further research directly comparing the catalytic efficacy of this compound with other established chiral auxiliaries and catalysts under standardized conditions will be invaluable to the field of asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Action of Novel Pyrrolidinone Derivatives: A Comparative Guide to Mechanism of Action Validation
For Immediate Release
This guide provides a comprehensive comparison of the validation of the mechanism of action for (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one derivatives, a promising class of compounds with potential therapeutic applications in neurology. Drawing parallels with well-established pyrrolidinone derivatives, this document outlines key experimental data, detailed protocols, and the underlying signaling pathways to offer researchers, scientists, and drug development professionals a thorough framework for evaluation.
The pyrrolidone chemical family has been a source of significant therapeutic agents, including the nootropic drug piracetam and the antiepileptic drug levetiracetam.[1] While structurally similar, these compounds exhibit distinct pharmacological profiles.[2] this compound derivatives share structural motifs with these clinically important drugs, suggesting a potential for neurological activity. Validating the precise mechanism of action is crucial for their development and clinical application.
Comparative Analysis of Pyrrolidinone Derivatives
The primary mechanism of action for new pyrrolidinone derivatives is often hypothesized based on their structural similarity to existing drugs. Levetiracetam, an S-enantiomer like the compounds , exerts its anticonvulsant effects by binding to the synaptic vesicle protein 2A (SV2A).[3][4] This binding modulates neurotransmitter release, a mechanism distinct from many other antiepileptic drugs.[5][6] In contrast, the mechanism of piracetam, a nootropic agent, is less defined but is thought to involve the enhancement of cell membrane fluidity and modulation of neurotransmitter systems, including the cholinergic and glutamatergic pathways.[2][7]
Given the (S)-enantiomeric configuration of the target derivatives, a primary hypothesis is an interaction with the SV2A protein. However, potential nootropic effects, similar to piracetam, cannot be ruled out and warrant investigation. This guide presents a series of experimental approaches to test these hypotheses.
Data Presentation: Comparative Quantitative Analysis
The following tables summarize key quantitative data for levetiracetam and other relevant pyrrolidinone derivatives. This data serves as a benchmark for evaluating the performance of novel this compound derivatives.
Table 1: In Vitro Binding Affinities for SV2A
| Compound | Binding Affinity (Ki, nM) to SV2A | Reference Compound |
| Levetiracetam | ~40-80 | - |
| UCB 30889 (high-affinity analog) | ~1.3 | - |
| Piracetam | >100,000 (no significant binding) | - |
| This compound derivative (Hypothetical) | To be determined | Levetiracetam |
Table 2: In Vivo Efficacy in Animal Models of Epilepsy
| Compound | Maximal Electroshock (MES) Test ED50 (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) Test ED50 (mg/kg) | 6 Hz Seizure Model ED50 (mg/kg) |
| Levetiracetam | 16 - 54 | 25 - 134 | 10 - 63.2 |
| Pyrrolidine-2,5-dione Derivative (Compound 12) | 16.13 | 134.0 | Not Reported |
| Pyrrolidine-2,5-dione Derivative (Compound 23) | 46.07 | 128.8 | Not Reported |
| This compound derivative (Hypothetical) | To be determined | To be determined | To be determined |
Note: ED50 values can vary based on experimental conditions and animal models used.[8][9]
Table 3: In Vivo Efficacy in Animal Models of Nootropic Activity
| Compound | Test Model | Effective Dose Range (mg/kg) | Observed Effect |
| Piracetam | Passive Avoidance Test | 30 - 300 | Reversal of scopolamine-induced amnesia |
| Aniracetam | Passive Avoidance Test | 10 - 100 | Reversal of ECS-induced amnesia |
| This compound derivative (Hypothetical) | Passive Avoidance Test | To be determined | To be determined |
Note: Efficacy in nootropic models is often assessed by the reversal of chemically or electrically induced memory deficits.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of a drug's mechanism of action. The following are key experimental protocols.
Radioligand Binding Assay for SV2A
Objective: To determine the binding affinity of the test compounds for the synaptic vesicle protein SV2A.
Methodology:
-
Membrane Preparation: Prepare synaptic vesicle-enriched membranes from rodent brain tissue.
-
Radioligand: Use a radiolabeled ligand with high affinity for SV2A, such as [³H]-ucb 30889.
-
Competition Assay: Incubate the prepared membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.
-
Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Anticonvulsant Screening
Objective: To assess the anticonvulsant efficacy of the test compounds in established animal models of epilepsy.
Models:
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is predictive of efficacy against generalized seizures in humans.
-
Administer the test compound to rodents at various doses.
-
After a set pre-treatment time, deliver a brief electrical stimulus via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Calculate the ED₅₀ (the dose that protects 50% of animals from the tonic hindlimb extension).[12]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model induces clonic seizures and is predictive of efficacy against absence seizures.
-
Administer the test compound to rodents at various doses.
-
After a pre-treatment period, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the onset and severity of clonic seizures.
-
Determine the ED₅₀ required to prevent seizures or significantly delay their onset.[12]
-
Evaluation of Nootropic Activity
Objective: To evaluate the cognitive-enhancing effects of the test compounds.
Model: Passive Avoidance Test
-
Apparatus: A two-compartment chamber with a light and a dark compartment, connected by an opening. The floor of the dark compartment can deliver a mild foot shock.
-
Training (Acquisition Trial): Place the animal in the light compartment. When it enters the dark compartment (a natural tendency), deliver a brief, mild foot shock.
-
Amnesia Induction: Induce amnesia using an agent like scopolamine or an electroconvulsive shock (ECS).
-
Treatment: Administer the test compound or vehicle.
-
Retention Trial (24 hours later): Place the animal back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates memory retention.
-
Analysis: Compare the step-through latencies of the treated group with the amnesic control group.[10]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in validating the mechanism of action of this compound derivatives.
Caption: Hypothesized mechanism via SV2A binding.
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Levetiracetam - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 7. journals.uran.ua [journals.uran.ua]
- 8. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Cross-Reactivity Analysis of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one Derivatives: A Comparative Guide
This guide provides a comparative analysis of the cross-reactivity profiles of compounds structurally related to (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, focusing on a class of synthetic cathinones known as pyrovalerone derivatives. These compounds are potent psychoactive substances, and understanding their interaction with various biological targets is crucial for researchers, scientists, and drug development professionals. The primary mechanism of action for these compounds involves the inhibition of monoamine transporters, leading to stimulant effects.
Comparative Analysis of Monoamine Transporter Inhibition
Derivatives of pyrovalerone, including the closely related and widely studied α-Pyrrolidinohexanophenone (α-PHP), have been shown to be potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), while exhibiting significantly lower potency at the serotonin transporter (SERT). This selectivity for DAT and NET over SERT is a hallmark of this class of compounds. The intensity of their stimulant effects is often comparable to strong stimulants like methamphetamine and cocaine.[1]
The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of several pyrovalerone cathinones at human monoamine transporters.
| Compound | NET Ki (μM) | DAT Ki (μM) | SERT Ki (μM) | NET IC50 (μM) | DAT IC50 (μM) | SERT IC50 (μM) |
| α-PHP | 0.06 | 0.007 | >10 | 0.03 | 0.02 | >10 |
| Pyrovalerone | 0.11 | 0.018 | 12 | 0.05 | 0.03 | >10 |
| α-PVP | 0.08 | 0.012 | >10 | 0.04 | 0.02 | >10 |
| MDPV | 0.08 | 0.008 | 3.4 | 0.04 | 0.02 | 2.9 |
| α-PBP | 0.21 | 0.08 | >10 | 0.11 | 0.08 | >10 |
| α-PPP | 0.35 | 0.18 | >10 | 0.19 | 0.15 | >10 |
Data sourced from Kolaczynska et al. (2021).[2]
The data clearly indicates that compounds like α-PHP and its close analog α-PVP are highly potent at DAT and NET, with negligible activity at SERT at similar concentrations.[2] This profile is consistent with their known psychostimulant effects.[1] The structure of the alkyl chain and substitutions on the phenyl ring can modulate the potency and selectivity of these compounds.[2]
Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism by which pyrovalerone derivatives exert their effects is through blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. By binding to DAT and NET, these compounds prevent the transporters from clearing these neurotransmitters, leading to their accumulation in the synapse and enhanced downstream signaling. This mechanism is distinct from that of other stimulants like amphetamines, which can also induce neurotransmitter release.[1][2]
Caption: Mechanism of action of pyrovalerone derivatives.
Experimental Protocols
The data presented in this guide is typically generated using in vitro radioligand binding and neurotransmitter uptake assays.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific transporter.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are genetically engineered to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Membrane Preparation: Cell membranes containing the transporters are isolated from the cultured cells.
-
Binding Reaction: A known concentration of a radiolabeled ligand that specifically binds to the transporter of interest is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound.
-
Detection: The amount of radioactivity bound to the membranes is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
This functional assay measures the ability of a compound to inhibit the transport of neurotransmitters into cells.
-
Cell Culture: HEK293 cells expressing hDAT, hNET, or hSERT are cultured in multi-well plates.
-
Pre-incubation: Cells are washed and pre-incubated with the test compound at various concentrations.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.
-
Uptake Termination: After a specific incubation period, the uptake process is stopped by rapidly washing the cells with ice-cold buffer.
-
Detection: The amount of radioactivity inside the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake is determined as the IC50 value.
Caption: Workflow for neurotransmitter uptake assay.
Conclusion
The available data strongly indicates that pyrovalerone derivatives, including compounds structurally similar to this compound, are potent and selective inhibitors of the dopamine and norepinephrine transporters. Their low affinity for the serotonin transporter is a defining characteristic of their cross-reactivity profile. This pharmacological profile underpins their potent psychostimulant effects and highlights their potential for abuse.[1][3] Further research into the structure-activity relationships of this class of compounds is essential for a comprehensive understanding of their therapeutic and toxicological potential.
References
The Tale of Two Labs: Comparing In Vitro and In Vivo Efficacy of Pyrrolidine-Based Drug Candidates
A deep dive into the preclinical evaluation of novel pyrrolidine-based compounds, this guide contrasts the controlled environment of laboratory glassware with the complex biological landscape of living organisms. We explore how data from both in vitro and in vivo studies are pivotal for advancing drug development, using pyrrolidine-based drug candidates as a case study.
The journey of a drug from a promising molecule to a clinical therapy is a rigorous one, marked by extensive testing to establish its safety and efficacy. Central to this preclinical phase are in vitro (Latin for "in glass") and in vivo (Latin for "within the living") studies. In vitro experiments are conducted outside of a living organism, typically using cells in a petri dish or test tube, offering a controlled environment to study a drug's effect at a molecular level.[1] In contrast, in vivo studies are performed within a whole, living organism, such as animal models, providing critical insights into how a drug behaves in a complex biological system.[1]
The pyrrolidine ring is a key structural motif in many biologically active compounds, making it a popular scaffold in drug discovery for a wide range of diseases, including cancer, inflammation, and viral infections.[2][3] This guide will compare in vitro and in vivo findings for representative pyrrolidine-based drug candidates, highlighting the indispensable role of both methodologies in drug development.
At a Glance: In Vitro vs. In Vivo Studies
| Feature | In Vitro Studies | In Vivo Studies |
| Environment | Controlled, artificial (e.g., cell culture) | Complex, whole living organism (e.g., animal models) |
| Focus | Cellular and molecular mechanisms, potency, specificity | Overall physiological effects, efficacy, toxicity, pharmacokinetics |
| Complexity | Low; isolates specific variables | High; accounts for systemic interactions and metabolism |
| Cost & Time | Generally less expensive and faster | More expensive and time-consuming |
| Ethical Concerns | Minimal; avoids use of live animals | Significant; requires adherence to strict animal welfare guidelines |
| Translatability | Lower; may not fully predict human response | Higher; provides a more holistic view, but species differences exist |
Case Study: A Pyrrolidine-Based CXCR4 Antagonist for Cancer Metastasis
To illustrate the interplay between in vitro and in vivo research, we will examine the evaluation of a novel pyrrolidine-based antagonist of the CXCR4 receptor. This receptor plays a significant role in cancer metastasis, making it a key therapeutic target.[4]
In Vitro Evaluation: Unveiling Molecular Interactions
A series of in vitro assays were conducted to characterize the pyrrolidine-based drug candidate's activity and safety profile at the cellular level.
Table 1: In Vitro Activity and Safety Profile of a Pyrrolidine-Based CXCR4 Antagonist [4]
| Assay | Description | Result (Compound 46) |
| CXCR4 Binding Affinity | Measures the ability of the compound to bind to the CXCR4 receptor. | IC50 = 79 nM |
| Calcium Flux Inhibition | Determines the compound's ability to block the downstream signaling initiated by CXCR4 activation. | IC50 = 0.25 nM |
| Transwell Invasion Assay | Assesses the compound's capacity to inhibit cancer cell migration through a synthetic barrier. | Significant mitigation of cell migration |
| hERG Patch Clamp Assay | Evaluates the potential for cardiac toxicity by measuring inhibition of the hERG potassium channel. | IC50 > 30 µM |
| CYP Isozyme Inhibition | Tests for potential drug-drug interactions by measuring the inhibition of key metabolic enzymes. | Minimal inhibition |
| Metabolic Stability | Determines the rate at which the compound is metabolized by liver enzymes. | Markedly improved stability in human and rat liver microsomes |
In Vivo Evaluation: Assessing Efficacy in a Living System
Following promising in vitro results, the pyrrolidine-based CXCR4 antagonist was evaluated in an in vivo model of cancer metastasis to determine its efficacy in a complex biological environment.
Table 2: In Vivo Efficacy of a Pyrrolidine-Based CXCR4 Antagonist [4]
| Assay | Description | Result (Compound 46) |
| Cancer Metastasis Model | A mouse model where the spread of cancer cells is monitored. | Demonstrated marked efficacy in reducing cancer metastasis |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the case study.
In Vitro Assay Protocols
1. CXCR4 Binding Affinity Assay (Competitive Displacement)
-
Objective: To determine the concentration of the test compound that displaces 50% of a fluorescently labeled antibody (12G5) from the CXCR4 receptor.
-
Methodology:
-
Cells expressing the CXCR4 receptor are incubated with a fixed concentration of the fluorescent 12G5 antibody.
-
Increasing concentrations of the pyrrolidine-based drug candidate are added to the cell suspension.
-
After an incubation period, the amount of fluorescent antibody bound to the cells is measured using a flow cytometer.
-
The IC50 value is calculated by plotting the percentage of antibody displacement against the compound concentration.
-
2. Transwell Invasion Assay
-
Objective: To assess the ability of the drug candidate to inhibit cancer cell migration and invasion.
-
Methodology:
-
The upper chamber of a Transwell insert is coated with a layer of Matrigel, a reconstituted basement membrane.
-
Cancer cells are seeded in the upper chamber in serum-free media, along with the test compound.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are stained and counted under a microscope.
-
3. hERG Patch Clamp Assay
-
Objective: To evaluate the potential for cardiotoxicity by assessing the compound's effect on the hERG potassium channel.
-
Methodology:
-
A cell line stably expressing the hERG channel is used.
-
A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).
-
A specific voltage protocol is applied to the cell to elicit the hERG current.
-
The baseline hERG current is recorded.
-
The test compound is applied at various concentrations, and the resulting inhibition of the hERG current is measured.
-
4. CYP Isozyme Inhibition Assay
-
Objective: To identify potential drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
Methodology:
-
Human liver microsomes are incubated with a specific substrate for each CYP isozyme (e.g., CYP3A4, CYP2D6).
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of NADPH.
-
After a set incubation time, the reaction is stopped, and the amount of metabolite formed is quantified using LC-MS/MS.
-
The IC50 value for the inhibition of each isozyme is determined.
-
In Vivo Assay Protocol
1. Carrageenan-Induced Paw Edema (Anti-inflammatory Model)
While the case study focused on an anti-cancer agent, this is a common in vivo assay for pyrrolidine-based anti-inflammatory candidates.
-
Objective: To assess the anti-inflammatory activity of a compound in a rat model.
-
Methodology:
-
A pre-determined dose of the pyrrolidine-based drug candidate is administered to the test group of rats, while a control group receives a vehicle.
-
After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce inflammation.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema in the drug-treated group is calculated by comparing it to the control group.
-
Visualizing the Path Forward: Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate the drug development workflow and a key signaling pathway often targeted by pyrrolidine-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one Analogs in Nootropic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone scaffold is a cornerstone in the development of nootropic agents, compounds known for their cognitive-enhancing properties. The parent compound, piracetam, and its analogs have been the subject of extensive research for decades. This guide focuses on the structure-activity relationships (SAR) of analogs of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, a representative pyrrolidinone derivative, to inform the rational design of novel cognitive enhancers. While direct and comprehensive SAR studies on this specific compound are limited, this guide synthesizes findings from structurally related pyrrolidinone and pyrrolidine derivatives to provide insights into key structural modifications that influence nootropic and related CNS activities.
Comparative Analysis of Structural Modifications
The fundamental structure of this compound offers several points for chemical modification to explore the SAR. These include the pyrrolidinone ring, the N-acyl side chain, and the hydroxyl group. The following table summarizes the observed or inferred effects of these modifications based on studies of analogous compounds.
| Structural Modification | Analog Series | Observed/Inferred Effect on Activity | Key Findings & Citations |
| Modification of the Pyrrolidinone Ring | Phenyl-substituted pyrrolidones | Introduction of a phenyl group at the 4-position of the pyrrolidinone ring can confer potent anticonvulsant and nootropic activity. The 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid showed significant nootropic effects, comparable to piracetam.[1] | |
| Isoindol-1-one analogs | Replacing the pyrrolidinone ring with a 2,3-dihydro-1H-isoindol-1-one scaffold, structurally related to piracetam, can yield compounds with nootropic activity. Stereochemistry plays a crucial role, with diastereomers exhibiting different potencies and efficacies.[2] | ||
| Modification of the N-Acyl Side Chain | 2-oxo-1-pyrrolidinesulfonic acid derivatives | Replacement of the acetamide side chain with a sulfonic acid moiety in 2-oxo-1-pyrrolidine derivatives did not result in significant antiamnesic activity in mice, suggesting the importance of the acetamide group for this specific nootropic effect.[3] | |
| α-carbon side chain length in synthetic cathinones | In a series of 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one analogs, increasing the length of the α-carbon side chain from a methyl to a propyl and then to a butyl group (as in α-PHP) significantly increased affinity for muscarinic receptors.[4][5] While not a direct measure of nootropic activity, this highlights the sensitivity of receptor interaction to side chain length. | ||
| Taurine conjugation | The introduction of a taurine salt to the structure of a phenylpyrrolidinone derivative was predicted to increase antihypoxic activity, a property often associated with nootropics.[6] | ||
| Stereochemistry | (R,R)- and (R,S)-3-(2,3-dihydro-1H-isoindol-1-one) derivatives | Diastereomers of 2,3-dihydro-1H-isoindol-1-one derivatives showed that while both were as potent as piracetam in reversing scopolamine-induced amnesia, the (R,S)-isomer had lower efficacy than the (R,R)-isomer, indicating the importance of stereochemistry.[2] |
Experimental Protocols for Evaluation of Nootropic Activity
The following are generalized experimental protocols commonly employed in the preclinical evaluation of nootropic agents.
1. Passive Avoidance Test
This test assesses learning and memory in rodents.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by an opening. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment, it receives a mild electric foot shock.
-
Retention Trial: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Endpoint: A longer latency to enter the dark chamber during the retention trial is indicative of improved memory of the aversive stimulus. Nootropic compounds are often administered before the acquisition trial to assess their effect on memory formation or before the retention trial to evaluate their effect on memory retrieval. Amnesia can be induced by agents like scopolamine before the acquisition trial to test the anti-amnesic properties of the compounds.[2][3]
2. Open Field Test (OFT)
This test is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A large, open, square arena.
-
Procedure: An animal is placed in the center of the arena, and its movements are tracked for a set period.
-
Endpoints: Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. While not a direct measure of cognition, it is important to ensure that observed effects in other behavioral tests are not due to changes in motor activity or anxiety.[6]
3. In Vitro Glutamate-Induced Excitotoxicity Assay
This assay evaluates the neuroprotective potential of compounds.
-
Model: Primary cortical neuron cultures.
-
Procedure:
-
Neurons are treated with the test compound.
-
Glutamate is added to induce excitotoxicity.
-
Cell viability is assessed using methods like the MTT assay.
-
-
Endpoint: Increased cell survival in the presence of the test compound indicates neuroprotective activity.[6]
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for many nootropics, including pyrrolidinone derivatives, are not fully elucidated. However, modulation of glutamatergic and cholinergic neurotransmission is a recurring theme.
AMPA Receptor Modulation
A prominent hypothesis for the cognitive-enhancing effects of some nootropics is their action as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8] AMPA receptors mediate the majority of fast excitatory neurotransmission in the brain and are crucial for synaptic plasticity, a cellular correlate of learning and memory.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. AMPA receptor modulators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one Production Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for the production of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, a chiral building block of significant interest in medicinal chemistry. The analysis focuses on a prevalent and efficient two-step synthetic pathway, benchmarking various oxidation methods for the final conversion. This document presents a side-by-side examination of experimental protocols and quantitative data to inform the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Pathways
The most prominent synthetic strategy for this compound involves a two-step process. The initial step is the synthesis of the precursor alcohol, (S)-2-(pyrrolidin-1-yl)propan-1-ol. This is followed by the oxidation of the secondary alcohol to the desired ketone.
Synthetic Pathway Overview
Caption: Overall synthetic workflow for the preparation of this compound.
Step 1: Synthesis of the Precursor Alcohol, (S)-2-(pyrrolidin-1-yl)propan-1-ol
A robust and scalable method for the synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol starts from the readily available and chiral amino acid, (S)-alanine. This two-step process involves the reduction of (S)-alanine to (S)-alaninol, followed by a reductive amination to form the pyrrolidine ring. This method is favored for its cost-effectiveness, scalability, and high stereochemical control.
Alternative routes, such as the direct alkylation of pyrrolidine with a chiral propylene oxide derivative or the reductive amination of a hydroxy ketone, have been considered but are generally less efficient due to challenges in controlling stereochemistry and the higher cost of starting materials.
Experimental Protocol: Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol from (S)-Alanine
Part A: Reduction of (S)-Alanine to (S)-Alaninol
-
A suspension of (S)-alanine in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to 0-5 °C under an inert atmosphere.
-
A reducing agent, for instance, a solution of sodium borohydride and iodine (which in situ forms borane), is added portion-wise, maintaining a low temperature.
-
The reaction is stirred for several hours, allowing for the complete reduction of the carboxylic acid to a primary alcohol.
-
The reaction is quenched, and the pH is adjusted to isolate the (S)-alaninol, which is then purified, typically by vacuum distillation.
Part B: Reductive Amination of (S)-Alaninol to (S)-2-(pyrrolidin-1-yl)propan-1-ol
-
(S)-alaninol is dissolved in a suitable solvent like acetonitrile, along with a base such as anhydrous potassium carbonate.
-
1,4-dibromobutane is added, and the mixture is heated to reflux for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or flash column chromatography to yield pure (S)-2-(pyrrolidin-1-yl)propan-1-ol.
Step 2: Oxidation of (S)-2-(pyrrolidin-1-yl)propan-1-ol to this compound
The conversion of the secondary alcohol to the target ketone is a critical step. Several oxidation methods are available, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent toxicity.
Comparative Analysis of Oxidation Methods
| Oxidation Method | Typical Yield | Reagents | Key Advantages | Key Challenges |
| Dess-Martin Periodinane (DMP) Oxidation | High (>90%) | Dess-Martin Periodinane, CH₂Cl₂ | Mild conditions, high chemoselectivity, short reaction times.[1] | Cost and explosive nature of the reagent.[1] |
| Swern Oxidation | High (>90%) | DMSO, oxalyl chloride, triethylamine | Avoids toxic metals, mild conditions, high yields.[2] | Requires cryogenic temperatures (-78 °C), malodorous byproducts.[2] |
| TEMPO-Catalyzed Oxidation | Good to Excellent | TEMPO (catalyst), co-oxidant (e.g., NaOCl) | Catalytic, environmentally benign options available. | Can be less effective for secondary alcohols. |
| Pyridinium Chlorochromate (PCC) Oxidation | Good | Pyridinium Chlorochromate, CH₂Cl₂ | Readily available, effective for many substrates. | Toxicity of chromium reagents, tedious workup.[3] |
Experimental Protocols for Oxidation
Method A: Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of (S)-2-(pyrrolidin-1-yl)propan-1-ol in dichloromethane (CH₂Cl₂), add Dess-Martin periodinane (1.1-1.5 equivalents).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method B: Swern Oxidation
-
To a solution of oxalyl chloride in CH₂Cl₂ at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.
-
After a short stirring period, add a solution of (S)-2-(pyrrolidin-1-yl)propan-1-ol in CH₂Cl₂.
-
Stir for 30-60 minutes, then add triethylamine and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Caption: Logical workflow of the Swern oxidation.
Method C: TEMPO-Catalyzed Oxidation
-
To a solution of (S)-2-(pyrrolidin-1-yl)propan-1-ol in a suitable solvent, add a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
-
Add a co-oxidant, such as sodium hypochlorite (bleach), portion-wise at 0 °C.
-
Stir the reaction until completion, monitoring by TLC.
-
Quench the reaction, separate the layers, and extract the aqueous phase.
-
Dry the combined organic layers, concentrate, and purify the product.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process involving the synthesis of the precursor alcohol followed by oxidation. For the oxidation step, both Dess-Martin periodinane and Swern oxidation offer high yields and are reliable laboratory-scale methods. The choice between them may depend on factors such as cost, scale, and tolerance for cryogenic conditions and odorous byproducts. TEMPO-catalyzed oxidation presents a greener alternative, though its efficiency for this specific secondary alcohol may require optimization. PCC is a viable but less favorable option due to the toxicity of chromium reagents. For large-scale production, further process optimization would be necessary to identify the most economically and environmentally sustainable method.
References
Unlocking Therapeutic Potential: A Comparative Analysis of Pyrrolidinone Derivatives and Their Binding Affinities
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the binding affinities of various pyrrolidinone derivatives to key biological targets. Supported by experimental data, this analysis delves into the therapeutic promise of this versatile chemical scaffold.
The pyrrolidinone core, a five-membered lactam, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its unique physicochemical properties, including polarity and hydrogen bonding capability, allow for diverse interactions with biological macromolecules. This guide provides a comparative overview of the binding affinities of select pyrrolidinone derivatives against several important protein targets implicated in a range of diseases, from cancer to diabetes.
Comparative Binding Affinities of Pyrrolidinone Derivatives
The following tables summarize the quantitative binding data for various pyrrolidinone derivatives against key biological targets. This data, presented in terms of IC50 and Ki values, allows for a direct comparison of the potency of these compounds.
CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is a critical mediator in cancer metastasis and HIV infection.[2][3]
| Compound ID | Structure/Class | Target | Binding Affinity (IC50/Ki) | Reference |
| Compound 46 | Pyrrolidine-based | CXCR4 | IC50 = 79 nM (binding affinity); IC50 = 0.25 nM (calcium flux inhibition) | [2][3] |
| HF51116 | Small-molecule | CXCR4 | IC50 = 12 nM | |
| AR5 | Peptide-based | CXCR4 | IC50 = 18 nM | |
| AR6 | Peptide-based | CXCR4 | IC50 = 16 nM |
DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose homeostasis, making it a prime target for type 2 diabetes therapies.[2][3]
| Compound ID | Structure/Class | Target | Binding Affinity (IC50/Ki) | Reference |
| Compound 23d | Pyrrolidine sulfonamide | DPP-IV | IC50 = 11.32 ± 1.59 μM | [2][3] |
| NVP-DPP728 | N-substituted-glycyl-2-cyanopyrrolidide | DPP-IV | Ki = 11 nM |
VEGFR-2/PDGFRβ Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor β (PDGFRβ) are key regulators of angiogenesis, a critical process in tumor growth.[4]
| Compound ID | Structure/Class | Target | Binding Affinity (IC50) | Reference |
| Compound 11 | 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole | VEGFR-2, PDGFRβ | High potency (specific values not provided in abstract) | [4] |
| Compound 12 | 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole | VEGFR-2, PDGFRβ | High potency (specific values not provided in abstract) | [4] |
MDM2/GPX4 Inhibitors
The murine double minute 2 (MDM2) oncoprotein and glutathione peroxidase 4 (GPX4) are emerging as important targets in cancer therapy, with roles in apoptosis and ferroptosis, respectively.
| Compound ID | Structure/Class | Target | Binding Affinity (Ki) | Reference |
| Compound 41 (6-Cl-substituted) | Spiropyrrolidine oxindole | MDM2/GPX4 | Ki = 0.24 ± 0.06 µM | [4] |
| Compound 41 | Pyrrolidone derivative | MDM2 | Ki = 260.0 nM | [5] |
| Compound 60a | Pyrrolidone derivative | MDM2 | Ki = 150.0 nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the binding affinities presented in this guide.
CXCR4 Competitive Binding Assay (Flow Cytometry-Based)
This assay identifies compounds that interfere with the binding of the natural ligand, CXCL12, to the CXCR4 receptor.
-
Cell Preparation: A human T-cell line endogenously expressing CXCR4 (e.g., Jurkat cells) is cultured and prepared for the assay.
-
Compound Incubation: The cells are incubated with varying concentrations of the test pyrrolidinone derivative.
-
Competitive Binding: A fixed concentration of fluorescently labeled CXCL12 is added to the cell suspension. The test compound competes with the labeled CXCL12 for binding to CXCR4 on the cell surface.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in fluorescence intensity compared to the control (no inhibitor) indicates that the test compound has displaced the labeled CXCL12 and is binding to CXCR4.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.
DPP-IV Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.
-
Reagent Preparation: A reaction buffer, a fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC), and purified DPP-IV enzyme are prepared.
-
Reaction Setup: The assay is typically performed in a 96-well plate. The DPP-IV enzyme is pre-incubated with various concentrations of the pyrrolidinone derivative.
-
Enzymatic Reaction: The fluorogenic substrate is added to initiate the reaction. If the DPP-IV enzyme is active, it will cleave the substrate, releasing a fluorescent product.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the increase in fluorescence. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
VEGFR-2/PDGFRβ Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2 and PDGFRβ.
-
Reaction Components: The assay utilizes recombinant VEGFR-2 or PDGFRβ kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Incubation: The kinase is incubated with different concentrations of the test pyrrolidinone derivative.
-
Kinase Reaction: ATP is added to start the kinase reaction, where the enzyme transfers a phosphate group from ATP to the substrate.
-
ATP Detection: After the kinase reaction, a reagent containing luciferase is added. The amount of remaining ATP is proportional to the amount of light produced by the luciferase.
-
Luminescence Measurement: The luminescent signal is measured using a luminometer. A higher signal indicates greater inhibition of the kinase.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
MDM2-p53 Interaction Assay (Fluorescence Polarization)
This assay measures the ability of a compound to disrupt the interaction between the MDM2 protein and a p53-derived peptide.[6]
-
Reagents: The assay uses purified recombinant MDM2 protein and a fluorescently labeled peptide derived from the p53 protein.[6]
-
Binding Reaction: In the absence of an inhibitor, the small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, the complex tumbles more slowly, leading to a high fluorescence polarization signal.[6]
-
Inhibitor Competition: The test pyrrolidinone derivative is added to the mixture. If the compound binds to MDM2 and displaces the p53 peptide, the peptide will tumble freely again, causing a decrease in the fluorescence polarization signal.
-
Measurement: The fluorescence polarization is measured using a specialized plate reader.
-
Data Analysis: The Ki or IC50 value is determined by analyzing the change in fluorescence polarization at different inhibitor concentrations.
GPX4 Activity Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of GPX4, which is crucial for preventing ferroptosis.
-
Principle: GPX4 reduces lipid hydroperoxides to lipid alcohols using glutathione (GSH) as a cofactor, which in the process is oxidized to glutathione disulfide (GSSG). This reaction is coupled to the reduction of GSSG back to GSH by glutathione reductase, which consumes NADPH. The decrease in NADPH absorbance at 340 nm is monitored to determine GPX4 activity.
-
Reaction Mixture: A reaction mixture containing buffer, NADPH, GSH, glutathione reductase, and a GPX4-containing sample (e.g., cell lysate) is prepared. The test pyrrolidinone derivative is added at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding a substrate for GPX4, such as cumene hydroperoxide.
-
Spectrophotometric Measurement: The absorbance at 340 nm is measured over time using a spectrophotometer.
-
Data Analysis: The rate of NADPH consumption is calculated from the decrease in absorbance. The IC50 value for the inhibitor is determined by plotting the percentage of GPX4 activity inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 1-arylpyrrolidone derivatives as potent p53-MDM2 inhibitors based on molecule fusing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Purity Determination of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of various analytical techniques for determining the enantiomeric purity of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, a chiral building block of significant interest in pharmaceutical synthesis. The performance of High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, HPLC with chiral derivatizing agents, and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents will be compared, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of the compared methods based on data for structurally similar chiral ketones and amines.
Table 1: Performance Comparison of Chiral HPLC Methods
| Parameter | HPLC with Chiral Stationary Phase (CSP) | HPLC with Chiral Derivatizing Agent (CDA) |
| Principle | Direct separation of enantiomers on a chiral column.[1][2] | Indirect separation of diastereomers on an achiral column.[3] |
| Resolution (Rs) | > 1.5 (baseline separation) | Typically > 1.5 (baseline separation) |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes (including derivatization) |
| Sensitivity (LOD) | ng/mL range | pg/mL to ng/mL range (detector dependent) |
| Sample Preparation | Minimal (dissolution in mobile phase) | Derivatization step required |
| Method Development | Screening of multiple CSPs and mobile phases may be needed.[4] | Optimization of derivatization reaction and chromatography |
| Advantages | Direct analysis, fewer sample manipulation steps. | High sensitivity, use of standard achiral columns. |
| Disadvantages | Cost of chiral columns, potential for limited column lifetime. | Derivatization can be time-consuming and may introduce errors. |
Table 2: Performance Comparison of NMR Spectroscopy Method
| Parameter | NMR with Chiral Solvating Agent (CSA) |
| Principle | Formation of transient diastereomeric complexes in solution, leading to distinct NMR signals for each enantiomer.[5][6][7] |
| Resolution (Δδ) | 0.01 - 0.1 ppm |
| Analysis Time | 5 - 15 minutes per sample |
| Sensitivity (LOQ) | ~1% of the minor enantiomer |
| Sample Preparation | Simple mixing of the analyte and CSA in an NMR tube.[8] |
| Method Development | Screening of different CSAs and optimization of molar ratio. |
| Advantages | Non-destructive, rapid analysis, provides structural information. |
| Disadvantages | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations. |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Chiral Stationary Phase (CSP)
This method describes the direct separation of the enantiomers of 2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: High-Performance Liquid Chromatography with Chiral Derivatizing Agent (CDA)
This method involves the derivatization of the keto-group of 2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one with a chiral derivatizing agent, followed by separation of the resulting diastereomers on a standard achiral HPLC column. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for ketones.[9] For chiral analysis, a chiral hydrazine derivative would be employed.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Reaction vials and a heating block.
Derivatization Reagent:
-
(R)- or (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as a chiral hydrazine.
Derivatization Procedure:
-
To 1 mg of the sample in a reaction vial, add 1 mL of a 5 mg/mL solution of the chiral hydrazine in ethanol.
-
Add one drop of glacial acetic acid as a catalyst.
-
Heat the mixture at 60 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with the mobile phase to a final concentration of approximately 0.1 mg/mL (based on the initial sample weight).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile / Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 365 nm.
-
Injection Volume: 10 µL.
Method 3: NMR Spectroscopy with Chiral Solvating Agent (CSA)
This method utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers in the ¹H NMR spectrum.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Chiral Solvating Agent:
-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample into a clean, dry NMR tube.
-
Add approximately 10 mg (a molar excess) of the chiral solvating agent to the NMR tube.
-
Add 0.6 mL of deuterated chloroform (CDCl₃).
-
Cap the tube and gently shake to dissolve the solids.
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at 25 °C.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum with appropriate phasing and baseline correction.
Data Analysis:
-
Identify a well-resolved proton signal that shows distinct peaks for the two enantiomers. The protons adjacent to the chiral center are likely candidates.
-
Integrate the signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each of the described methods.
Caption: Workflow for enantiomeric purity determination by HPLC with a Chiral Stationary Phase.
Caption: Workflow for enantiomeric purity determination by HPLC with a Chiral Derivatizing Agent.
References
- 1. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iomcworld.com [iomcworld.com]
This guide provides a detailed spectroscopic comparison of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one with structurally related compounds. Direct experimental spectroscopic data for this compound is not widely available in public databases. Therefore, this comparison utilizes predicted data for the target compound, supplemented with experimental and predicted data from close structural analogues to facilitate characterization and differentiation. The selected analogues include its reduced form, (S)-2-(pyrrolidin-1-yl)propan-1-ol, and the related cyclic amide, 2-Pyrrolidinone, to highlight key spectral differences arising from the amide and hydroxyl functional groups.
This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and quality control of chiral building blocks and related pharmaceutical intermediates.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the title compound and its selected analogues.
Table 1: ¹H NMR Spectroscopic Data Summary (Predicted, Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) & Multiplicity | Assignment |
| This compound (Predicted) | ~4.2 (q, 1H) | CH-OH |
| ~3.5 (m, 4H) | N-CH₂ (pyrrolidine) | |
| ~1.9 (m, 4H) | CH₂-CH₂ (pyrrolidine) | |
| ~1.3 (d, 3H) | CH₃ | |
| Variable (br s, 1H) | OH | |
| (S)-2-(pyrrolidin-1-yl)propan-1-ol (Predicted)[1] | ~3.8 - 4.0 (m, 1H) | CH-OH |
| ~3.4 - 3.6 (dd, 1H), ~2.5 - 2.7 (dd, 1H) | CH₂-N (diastereotopic) | |
| ~2.8 - 3.0 (m, 2H), ~2.3 - 2.5 (m, 2H) | N-CH₂ (pyrrolidine) | |
| ~1.7 - 1.9 (m, 4H) | CH₂-CH₂ (pyrrolidine) | |
| ~1.1 - 1.2 (d, 3H) | CH₃ | |
| Variable (br s, 1H) | OH | |
| 2-Pyrrolidinone | ~3.4 (t, 2H) | CH₂-N |
| ~2.3 (t, 2H) | CH₂-C=O | |
| ~2.0 (quint, 2H) | CH₂ | |
| ~7.0 (br s, 1H) | NH |
Table 2: ¹³C NMR Spectroscopic Data Summary (Predicted, Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~173 | C=O (Amide) |
| ~68 | CH-OH | |
| ~46, ~26 | N-CH₂, CH₂ (pyrrolidine) | |
| ~24 | CH₂ (pyrrolidine) | |
| ~20 | CH₃ | |
| (S)-2-(pyrrolidin-1-yl)propan-1-ol (Predicted) | ~65 | CH₂-OH |
| ~60 | CH-N | |
| ~54, ~48 | N-CH₂ (pyrrolidine) | |
| ~23 | CH₂-CH₂ (pyrrolidine) | |
| ~15 | CH₃ | |
| 2-Pyrrolidinone[2] | ~177 | C=O (Amide) |
| ~42 | CH₂-N | |
| ~31 | CH₂-C=O | |
| ~18 | CH₂ |
Table 3: IR and Mass Spectrometry Data Summary
| Compound | IR Absorption (cm⁻¹) | Mass Spec (m/z) |
| This compound (Predicted) | 3550-3200 (broad, O-H), 2950-2850 (C-H), 1690-1630 (strong, C=O Amide I)[3][4] | Molecular Ion [M]⁺: 143.1. Key Fragments: loss of CH₃, C₂H₅O, and pyrrolidine ring fragments. |
| (S)-2-(pyrrolidin-1-yl)propan-1-ol (Predicted)[5] | 3200-3600 (broad, O-H), 2850-3000 (C-H), C-N stretch in fingerprint region[5] | Molecular Ion [M]⁺: 129.2. Fragmentation by loss of methyl, hydroxyl, or pyrrolidine ring cleavage.[5] |
| 2-Pyrrolidinone[2] | 3500-3300 (N-H), 2950-2850 (C-H), 1690-1630 (strong, C=O Amide I)[3] | Molecular Ion [M]⁺: 85.1.[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the analyte was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) within a clean, dry NMR tube. A small quantity of tetramethylsilane (TMS) was added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 400 or 500 MHz spectrometer.
-
Data Processing: The raw Free Induction Decay (FID) data was processed using a Fourier transform. Subsequent processing involved phasing, baseline correction, and integration of the signals to determine the relative proton ratios.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method): For liquid samples, a single drop of the neat compound was placed between two clean, dry salt plates (e.g., NaCl or KBr). The plates were gently pressed together to create a thin, uniform liquid film.[1] For solid samples, the KBr pellet method was used, where a small amount of the sample is ground with KBr powder and pressed into a transparent disk.
-
Data Acquisition: The prepared sample was placed in the spectrometer's sample holder. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.[1] A background spectrum was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Samples were introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) was used to generate ions.
-
Mass Analysis: The generated ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: An electron multiplier detected the ions, and the resulting signal was processed to generate a mass spectrum, which plots ion intensity versus m/z. Fragmentation patterns, which provide structural information, can be induced and analyzed in MS/MS experiments.[6]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound, applicable to the analysis of the molecules discussed in this guide.
Caption: General workflow for synthesis and spectroscopic characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Pyrrolidinone [webbook.nist.gov]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. Synthesis, calorimetric studies, and crystal structures of N, O-diacylethanolamines with matched chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent functional groups, particularly the pyrrolidine moiety, and general best practices for hazardous chemical waste management.
Immediate Safety Considerations
Before handling this compound for disposal, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of potential vapors.[1] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[2] An eyewash station and safety shower should be readily accessible.
Hazard Profile Summary
| Data Point | Value/Classification | Compound | Source |
| DOT Hazard Classification | Hazard Class 3 (Flammable Liquid), 8 (Corrosive) | Pyrrolidine | [1] |
| Packing Group | II | Pyrrolidine | [1] |
| GHS Hazard Statements | Highly flammable liquid and vapour. Harmful if swallowed or if inhaled. Causes severe skin burns and eye damage. Harmful to aquatic life. | Pyrrolidine | [3] |
| GHS Precautionary Statements | Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P273, P280. Response: P301 + P312 + P330, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 + P310, P363, P370 + P378. Storage: P403 + P235, P405. Disposal: P501. | Pyrrolidine | [3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[2][5]
Step 1: Waste Segregation and Collection
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.[2] A glass or high-density polyethylene (HDPE) container with a secure screw cap is recommended.[2]
-
Do not mix with other waste streams unless compatibility is confirmed.[3] It is best practice to keep halogenated and non-halogenated solvent waste separate.[6]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[1] The date of accumulation should also be included.[1]
-
-
Solid Waste:
Step 2: Storage of Hazardous Waste
-
Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA).[7][8]
-
The storage area should be cool, dry, and away from incompatible materials such as strong oxidizing agents and acids.[1][3]
-
Ensure the SAA is inspected weekly for any signs of leakage.[8]
-
Waste containers must remain closed except when adding waste.[8][9]
Step 3: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide the EHS department or contractor with an accurate description of the waste.
-
Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and equipped to do so.[6]
Spill Management
In the event of a minor spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Carefully collect the contaminated absorbent material into a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
-
For larger spills, evacuate the area and immediately contact your institution's EHS department.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. acs.org [acs.org]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one. The following procedures are based on the safety profiles of structurally similar compounds and are intended to ensure safe handling and disposal.
Personal Protective Equipment (PPE)
To minimize exposure and ensure a safe laboratory environment, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles.[1][2][3] | Protects against potential splashes or sprays of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). It is advisable to consult the glove manufacturer for specific breakthrough times.[2] | Prevents direct skin contact with the chemical. |
| Skin and Body Protection | A laboratory coat or other protective clothing to prevent skin contact.[1][2] | Shields the skin from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a certified chemical fume hood to minimize inhalation of vapors or aerosols.[1][2] If ventilation is inadequate, a NIOSH-approved respirator is required. | Prevents respiratory irritation and potential systemic effects from inhalation. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
Verify that the work area is well-ventilated, preferably within a certified chemical fume hood.[1][2]
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Don the appropriate personal protective equipment as detailed in the table above.[2]
Handling:
-
Avoid inhaling any fumes, vapors, or aerosols.[4]
-
Wash hands thoroughly after handling the substance.[4]
Disposal Plan:
-
Dispose of waste, including any contaminated materials, in a designated and properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of the chemical down the drain or in general waste streams.[4]
Visual Safety Guides
The following diagrams illustrate the safe handling workflow and the relationship between chemical hazards and the corresponding protective measures.
Caption: Workflow for Safely Handling this compound.
Caption: Relationship between Hazards, PPE, and Protection Provided.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
